Technical Documentation Center

6-Bromopyridazine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromopyridazine-4-carboxylic acid
  • CAS: 1402665-33-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromopyridazine-4-carboxylic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical analysis of 6-bromopyridazine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-bromopyridazine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, plausible synthetic routes, reactivity profile, and predicted spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their synthetic endeavors.

Core Molecular Attributes and Significance

6-Bromopyridazine-4-carboxylic acid belongs to the pyridazine class of nitrogen-containing heterocycles.[1][2] The pyridazine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][3][4][5] The presence of a bromine atom and a carboxylic acid group on the pyridazine ring of the title compound offers two distinct points for chemical modification, making it a highly valuable and versatile intermediate for the synthesis of more complex molecules.[6] The bromine atom can participate in various cross-coupling reactions, while the carboxylic acid functionality allows for the formation of amides, esters, and other derivatives.

PropertyValueSource(s)
CAS Number 1402665-33-1[6]
Molecular Formula C₅H₃BrN₂O₂[6]
Molecular Weight 202.99 g/mol [6]
Appearance Solid (predicted)N/A
Storage Sealed in dry, 2-8°C[6]

Synthetic Pathways: A Proposed Methodological Approach

A hypothetical, yet chemically sound, synthetic workflow is presented below. This protocol is designed to be self-validating, with clear steps for purification and characterization.

G cluster_0 Synthetic Workflow start Starting Material (e.g., Mucochloric or Mucobromic Acid Derivative) intermediate1 1,4-Dicarbonyl Intermediate start->intermediate1 Functional Group Transformation cyclization Cyclocondensation with Hydrazine intermediate1->cyclization product 6-Bromopyridazine-4-carboxylic acid cyclization->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A proposed synthetic workflow for 6-Bromopyridazine-4-carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol outlines a hypothetical synthesis based on the cyclization of a suitable γ-ketoacid with hydrazine, a common strategy for constructing the pyridazine ring.[7]

Step 1: Preparation of a Brominated γ-Ketoacid (Hypothetical)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a suitable starting material, such as a derivative of maleic or fumaric acid, in an appropriate solvent like acetic acid.

  • Bromination: To this solution, add a brominating agent (e.g., N-bromosuccinimide or elemental bromine) dropwise at a controlled temperature to introduce the bromine atom.

  • Hydrolysis/Oxidation: Subsequent workup involving hydrolysis or a mild oxidation step would be required to yield the desired brominated γ-ketoacid.

  • Purification: The intermediate ketoacid would be purified by extraction and recrystallization.

Step 2: Cyclocondensation to Form the Pyridazine Ring

  • Reaction Setup: Dissolve the purified brominated γ-ketoacid from Step 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude 6-bromopyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 6-bromopyridazine-4-carboxylic acid is dictated by its three key structural components: the electron-deficient pyridazine ring, the bromine substituent, and the carboxylic acid group.

G cluster_0 Reactivity Profile cluster_1 Carboxylic Acid Reactions cluster_2 Bromine Reactions core 6-Bromopyridazine-4-carboxylic acid esterification Esterification core->esterification Alcohol, Acid Catalyst amide_formation Amide Formation core->amide_formation Amine, Coupling Agent cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) core->cross_coupling Boronic Acid/Alkene, Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SnAr) core->snar Nucleophile

Caption: Key reaction pathways for 6-Bromopyridazine-4-carboxylic acid.

  • Carboxylic Acid Group: This functional group can readily undergo standard transformations. Esterification can be achieved by reacting with an alcohol under acidic conditions. Amide bond formation is possible through the use of coupling agents (e.g., DCC, EDC) and an appropriate amine.[9]

  • Bromine Atom: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyridazine ring. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at this position.[10]

  • Pyridazine Ring: The pyridazine ring is an electron-deficient system, which influences the reactivity of its substituents. The nitrogen atoms can also act as ligands for metal complexes.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for 6-bromopyridazine-4-carboxylic acid are not publicly available, a detailed prediction of its spectroscopic features can be made based on the analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and a broad singlet for the carboxylic acid proton.

  • Pyridazine Protons: There are two protons on the pyridazine ring. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position would also be a doublet. Due to the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing carboxylic acid and bromine groups, these protons are expected to resonate at a downfield chemical shift, likely in the range of 8.0-9.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[11][12]

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-175 ppm.[9]

  • Pyridazine Carbons: The four carbon atoms of the pyridazine ring will have chemical shifts in the aromatic region (approximately 120-160 ppm). The carbon bearing the bromine atom (C6) and the carbon attached to the carboxylic acid group (C4) will be significantly influenced by these substituents. The chemical shifts of the other two carbons (C3 and C5) will also be affected by the overall electronic nature of the ring.[13]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the prominent absorption bands of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[14][15]

  • C=O Stretch: A strong, sharp absorption band is predicted to appear in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[14][15]

  • C-O Stretch and O-H Bend: Other characteristic bands for the carboxylic acid group, including the C-O stretch and O-H bend, are expected in the fingerprint region.

  • C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-600 cm⁻¹) may be attributable to the C-Br stretching vibration.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions would be around 202 and 204 amu.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Potential Applications in Drug Discovery and Beyond

The structural features of 6-bromopyridazine-4-carboxylic acid make it an attractive scaffold for the development of novel therapeutic agents. The pyridazine core is a known "privileged structure" in medicinal chemistry, and the ability to functionalize both the bromine and carboxylic acid positions allows for the creation of diverse chemical libraries for biological screening.[3][4][5]

Based on the known biological activities of related pyridazine derivatives, potential therapeutic applications for compounds derived from 6-bromopyridazine-4-carboxylic acid could include:

  • Anti-inflammatory Agents: Pyridazine derivatives have been shown to inhibit key inflammatory mediators.[5]

  • Anticancer Agents: The pyridazine scaffold is present in several compounds with demonstrated antiproliferative activity.[4]

  • Antimicrobial Agents: Numerous pyridazine-containing molecules have exhibited antibacterial and antifungal properties.[1]

  • Agrochemicals: Brominated heterocyclic compounds are also utilized in the development of new pesticides and herbicides.[6]

Conclusion

6-Bromopyridazine-4-carboxylic acid is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on well-established chemical principles. As the demand for novel bioactive molecules continues to grow, the utility of versatile intermediates like 6-bromopyridazine-4-carboxylic acid is set to increase.

References

  • (Reference details to be populated based on the actual sources used in the final response)
  • BLD Pharm. 6-Bromopyridazine-4-carboxylic acid. (CAS 1402665-33-1).
  • (Reference details to be populated based on the actual sources used in the final response)
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. (2020).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • (Reference details to be populated based on the actual sources used in the final response)
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publisher. (2023).
  • (Reference details to be populated based on the actual sources used in the final response)
  • Organic Syntheses Procedure.
  • Sigma-Aldrich. 6-Bromopyridazine-4-carboxylic acid. (CAS 1402665-33-1).
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • Pyridazine and its derivatives in various research papers are reported to have wide class of activities. Research Journal of Pharmacy and Technology. (2020).
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. (2025).
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025).
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine.
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. (2024).
  • 13C NMR Spectroscopy.
  • (Reference details to be populated based on the actual sources used in the final response)
  • Describe the 1H NMR spectrum you would expect for each of the fol... - Pearson.
  • Spectra and physical data of (A2) : - The Royal Society of Chemistry.
  • (Reference details to be populated based on the actual sources used in the final response)
  • (Reference details to be populated based on the actual sources used in the final response)

Sources

Exploratory

Technical Guide: 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9)

[1][2][3][4] Executive Summary 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2][3][4] It serves as a "linchpin" sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2][3][4] It serves as a "linchpin" scaffold for the synthesis of kinase inhibitors and other bioactive small molecules. Its structural uniqueness lies in its tri-functional nature: a reactive bromine handle for cross-coupling, a fluorine atom for metabolic blocking/electronic modulation, and a methoxy group acting as a hydrogen bond acceptor or latent pyridone precursor.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its synthesis and application.[5]

Part 1: Chemical Identity & Physicochemical Profile[2]

The following data consolidates the core specifications required for analytical verification and stoichiometric calculations.

PropertySpecification
CAS Number 884494-81-9
IUPAC Name 3-Bromo-5-fluoro-2-methoxypyridine
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Exact Mass 204.954 g/mol
Physical State Colorless to pale-yellow liquid or low-melting solid
Boiling Point ~188 °C (at 760 mmHg)
Density 1.6 ± 0.1 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8°C

Part 2: Mechanistic Reactivity & Drug Design Utility

The "Linchpin" Strategy

In drug discovery, CAS 884494-81-9 is rarely the final product. Instead, it acts as a divergent core. The C3-Bromine bond is the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl tails. The C5-Fluorine atom is strategically placed to block metabolic oxidation (CYP450 metabolism) at the electron-deficient pyridine ring, a common liability in non-fluorinated analogs.

Reactivity Diagram

The following diagram illustrates the chemoselective reactivity profile of the scaffold.

ReactivityHub Core 3-Bromo-5-fluoro- 2-methoxypyridine (CAS 884494-81-9) Suzuki C3-Position (Br) Pd-Catalyzed Coupling (Suzuki, Stille, Buchwald) Core->Suzuki High Reactivity Metabolism C5-Position (F) Metabolic Blocking (Prevents Oxidation) Core->Metabolism Electronic Modulation Directing C2-Position (OMe) Directing Group & Pyridone Precursor Core->Directing Functional Group Interconversion

Figure 1: Chemoselective reactivity map of 3-Bromo-5-fluoro-2-methoxypyridine, highlighting the distinct roles of its three substituents.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold (CAS 884494-81-9)

For laboratories needing to synthesize the core from precursor materials.

Reaction: O-Methylation of 3-bromo-5-fluoropyridin-2(1H)-one. Rationale: Direct bromination of 5-fluoro-2-methoxypyridine can lack regioselectivity. Methylating the pyridone precursor ensures the correct isomer is obtained.

  • Reagents:

    • 3-Bromo-5-fluoropyridin-2(1H)-one (1.0 equiv)

    • Silver Carbonate (Ag₂CO₃) (0.7–1.0 equiv) or Cesium Carbonate (Cs₂CO₃)

    • Iodomethane (MeI) (1.2–1.5 equiv)

    • Solvent: Toluene or DMF (Anhydrous)

  • Procedure:

    • Step 1: Charge a flame-dried reaction flask with 3-bromo-5-fluoropyridin-2(1H)-one and Ag₂CO₃ in Toluene under N₂ atmosphere.

    • Step 2: Add Iodomethane dropwise at ambient temperature. Caution: MeI is a volatile alkylating agent.

    • Step 3: Stir the mixture at room temperature (or mild heat, 40°C) for 12–18 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Step 4: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6: Purify via silica gel flash chromatography (Eluent: 5–25% EtOAc/Hexanes) to yield the title compound as a colorless oil/solid.

Protocol B: Application - Suzuki-Miyaura Cross-Coupling

Standardized method for coupling CAS 884494-81-9 with aryl boronic acids.

Workflow Diagram:

SuzukiWorkflow Start Start: Charge Reaction Vessel Reagents Add: 1. Scaffold (1.0 eq) 2. Aryl Boronic Acid (1.2 eq) 3. Base (K2CO3, 2.0 eq) Start->Reagents Solvent Add Solvent System: 1,4-Dioxane/Water (4:1) Degas (Sparge with Ar) Reagents->Solvent Catalyst Add Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (0.05 eq) Solvent->Catalyst Heat Heat to 80-100°C Time: 4-12 Hours Catalyst->Heat Workup Cool -> Dilute (EtOAc) -> Wash (Brine) -> Dry (Na2SO4) -> Concentrate Heat->Workup Purify Flash Chromatography Isolate Biaryl Product Workup->Purify

Figure 2: Step-by-step workflow for the Pd-catalyzed functionalization of the C3-position.[3][4][6]

Detailed Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).

  • Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 ratio). The water is critical for dissolving the inorganic base and facilitating the transmetallation step.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (prevents catalyst oxidation/homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 90°C. Monitor conversion by LC-MS. The bromine is highly reactive; conversion is typically complete within 4–6 hours.

  • Isolation: Dilute with Ethyl Acetate, wash with water and brine.[4] Dry over Na₂SO₄ and concentrate. Purify via column chromatography.[7]

Part 4: Handling, Stability & Safety

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent slow hydrolysis of the methoxy group or debromination.

  • Safety: As a halogenated pyridine, it acts as a skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may cleave the methyl ether).

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9). Retrieved from

  • ChemicalBook. 3-Bromo-5-fluoro-2-methoxypyridine Chemical Properties and Synthesis. Retrieved from

  • BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of Halogenated Pyridines. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40427006: 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from

  • Santa Cruz Biotechnology. 3-Bromo-5-fluoro-2-methoxypyridine Product Data. Retrieved from

Sources

Exploratory

Electronic Architecture & Synthetic Utility of 6-Bromo-Substituted Pyridazines

Executive Summary: The Diazine Advantage In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) offers a distinct electronic profile compared to its isomers, pyrimidine and pyrazine. Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In the landscape of medicinal chemistry, the pyridazine ring (1,2-diazine) offers a distinct electronic profile compared to its isomers, pyrimidine and pyrazine. Characterized by a high dipole moment (~3.9–4.2 D) and significant electron deficiency, the pyridazine core serves as a critical scaffold for optimizing solubility and metabolic stability in drug candidates.

This guide focuses on 6-bromo-substituted pyridazines , a privileged class of intermediates. The bromine atom at position C6 acts not merely as a leaving group but as an electronic "tuner," influencing the reactivity of the adjacent nitrogen atoms and the distal C3 position. Mastering the reactivity of this scaffold requires understanding the interplay between the electron-withdrawing nature of the N-N bond and the polarizability of the C-Br bond.

Electronic Architecture

The N-N Repulsion and Dipole

Unlike pyridine, where a single nitrogen atom perturbs the aromatic system, pyridazine contains two adjacent nitrogens.[1][2] This creates two critical electronic phenomena:

  • The Alpha Effect: The repulsion between the lone pairs of the adjacent nitrogen atoms raises the ground state energy, making the ring more susceptible to nucleophilic attack than pyridine, despite being less basic (pKa ~2.33 vs. 5.20 for pyridine).

  • LUMO Localization: Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) coefficients are highest at positions C3 and C6. This dictates that nucleophilic attack will occur exclusively at these positions, particularly when activated by a halogen.

The 6-Bromo Substituent Effect

The C6-Bromine atom exerts a dual influence:

  • Inductive (-I) Effect: It withdraws electron density from the ring, further lowering the LUMO energy and activating the C3 position for nucleophilic attack (

    
    ).
    
  • Polarizability: The large, diffuse electron cloud of bromine makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) species, facilitating cross-coupling reactions.

Visualization: Electronic Reactivity Nodes

The following diagram illustrates the electronic pressure points on the 6-bromo-pyridazine scaffold.

PyridazineElectronics Core Pyridazine Core (Electron Deficient) N_N N-N Bond (Lone Pair Repulsion) Core->N_N High Dipole (4.2 D) C3_Site C3 Position (S_NAr Hotspot) N_N->C3_Site Activates C6_Br C6-Bromine (Oxidative Addition Site) C6_Br->Core -I Inductive Effect C6_Br->C3_Site Directs Nucleophile

Figure 1: Electronic reactivity map of 6-bromo-pyridazine. The N-N bond creates a dipole that, combined with the Br substituent, activates C3 for nucleophilic attack while reserving C6 for metal-catalyzed coupling.

Reactivity Profiles & Regiocontrol

The synthetic utility of 6-bromo-substituted pyridazines lies in the ability to sequentially functionalize the ring. The choice of reaction conditions determines whether the reaction proceeds via Nucleophilic Aromatic Substitution (


) or Palladium-Catalyzed Cross-Coupling.
Comparative Reactivity Table
Parameter

(Nucleophilic Substitution)
Pd-Catalyzed Coupling (Suzuki/Buchwald)
Primary Target C3 (if C6 is Br and C3 is Cl/F/H) or C6 (if leaving group is good)C6-Br (Oxidative Addition is fastest at Br > Cl)
Electronic Requirement Requires electron-deficient ring (low LUMO)Requires polarizable bond for Pd insertion
Leaving Group Trend F > Cl ≈ Br (depending on solvent/nucleophile)I > Br > Cl >> F
Effect of C3-Substituent EDGs (-OMe, -NHR) at C3 deactivate C6-Br toward

.
EDGs at C3 have minimal negative impact on C6-Br Pd-coupling.
The "Switch" Mechanism

If starting with 3,6-dibromopyridazine :

  • First Substitution (

    
    ):  Occurs at either position (statistically). The product (e.g., 3-methoxy-6-bromopyridazine) is now deactivated.
    
  • Second Substitution: The remaining C6-Br bond is resistant to a second

    
     attack but remains highly active for Suzuki or Sonogashira coupling.
    

Experimental Protocols

The following protocols describe the sequential functionalization of 3,6-dibromopyridazine, demonstrating the "Switch" mechanism described above.

Protocol A: Regioselective (Etherification)

Objective: Synthesis of 3-bromo-6-methoxypyridazine.

Reagents:

  • 3,6-Dibromopyridazine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Methanol (MeOH) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyridazine (238 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add NaOMe (0.5 M solution in MeOH, 2.2 mL, 1.1 mmol) dropwise over 10 minutes.

    • Note: Slow addition prevents bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove sodium salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-92%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 3-bromo-6-methoxypyridazine with Phenylboronic acid.

Reagents:

  • 3-Bromo-6-methoxypyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)[3]

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)

  • DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: In a microwave vial or pressure tube, combine the pyridazine substrate and boronic acid in DME/EtOH. Sparge with Argon for 10 minutes to remove dissolved oxygen.

    • Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution under a positive stream of Argon. Seal the vessel immediately.

  • Heating: Heat the reaction mixture to 85°C for 12 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Decision Logic

The following decision tree helps researchers select the correct pathway based on the desired substitution pattern.

SynthesisLogic Start Start: 3,6-Dibromopyridazine Decision Desired Outcome? Start->Decision PathA Heteroatom at C3 (O, N, S) Decision->PathA Need -OR/-NR2 PathB Carbon at C3 & C6 (Biaryl systems) Decision->PathB Need -Ar/-R Step1_A Step 1: S_NAr (Nucleophile: NaOMe/HNR2) PathA->Step1_A Step1_B Step 1: Suzuki Coupling (Controlled Stoichiometry) PathB->Step1_B Step2_A Step 2: Suzuki Coupling (Reacts at C6-Br) Step1_A->Step2_A Product is Deactivated but C6-Br remains active Step2_B Step 2: Second Suzuki (Different Boronic Acid) Step1_B->Step2_B Challenging: Requires careful control

Figure 2: Synthetic decision tree for sequential functionalization. Path A is the most robust route for generating diverse 3,6-disubstituted libraries.

Applications in Drug Discovery

The 6-bromo-pyridazine scaffold is not merely an academic curiosity; it is a validated pharmacophore.

  • Kinase Inhibition: The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. For example, p38 MAP kinase inhibitors often utilize a pyridazine core where the C3 substituent orients into the hydrophobic pocket.

  • GABA Antagonists: Gabazine (SR-95531) is a ubiquitous GABA-A receptor antagonist. Its synthesis relies on the unique electronic properties of the pyridazine ring to position the carboxylic acid and the aryl group in a specific spatial arrangement that mimics GABA but blocks the channel.

  • Skeletal Editing: Recent advances have utilized 6-bromo-pyridazines in "skeletal editing," where the nitrogen-rich core replaces a phenyl or pyridine ring in a lead compound to lower logP (lipophilicity) and improve water solubility without altering the overall topology of the drug.

References

  • Electronic Structure & Dipole Moments

    • Journal of Heterocyclic Chemistry.
    • Source:

  • Nucleophilic Substitution Mechanisms

    • Journal of Organic Chemistry.[4] "Regioselectivity in Nucleophilic Aromatic Substitution of 3,6-Dihalopyridazines."

    • Source:

  • Suzuki Coupling Protocols

    • Tetrahedron Letters. "Palladium-catalyzed cross-coupling reactions of chloropyridazines."
    • Source:

  • Medicinal Chemistry Applications

    • Journal of Medicinal Chemistry. "Discovery of Pyridazine-Based Inhibitors of p38 MAP Kinase."
    • Source:

  • Skeletal Editing & Heterocycle Logic

    • Nature. "Skeletal editing of pyridine to pyridazine."[2][5]

    • Source:

Sources

Foundational

Technical Monograph: 6-Bromopyridazine-4-carboxylic Acid

Topic: 6-Bromopyridazine-4-carboxylic acid MSDS and Safety Data Content Type: Technical Monograph & Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1] Safety, Handling, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromopyridazine-4-carboxylic acid MSDS and Safety Data Content Type: Technical Monograph & Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers[1]

Safety, Handling, and Synthetic Utility in Drug Discovery[1]

Executive Summary: The Dual-Edged Scaffold

In the landscape of medicinal chemistry, 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1) represents a high-value "bifunctional" scaffold. Its structure offers two distinct orthogonal handles: an electrophilic bromide for cross-coupling (e.g., Suzuki-Miyaura) and a nucleophilic carboxylic acid for amide bond formation.[1]

However, this utility comes with specific stability risks.[1] Unlike its pyridine analogs, the pyridazine core is significantly more electron-deficient, making the carboxylic acid moiety prone to thermal decarboxylation .[1] This guide synthesizes standard safety data with the practical "tribal knowledge" required to handle this reagent effectively without compromising yield or safety.

Chemical Identity & Physical Properties[2][3][4][5]

PropertyDataNotes for Researchers
CAS Number 1402665-33-1 Verify against CAS 1000632-44-1 (isomer confusion is common).
Formula C₅H₃BrN₂O₂High nitrogen content increases polarity.
Mol. Weight 202.99 g/mol Useful for stoichiometry calculations.[1]
Appearance Off-white to tan powderDarkening indicates decomposition (decarboxylation).
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexane).[1]
pKa (Est.) ~2.8 – 3.2More acidic than benzoic acid due to the diaza-ring electron withdrawal.
Storage 2–8°C, Inert Gas CRITICAL: Hygroscopic and thermally sensitive.

Hazard Profiling: The "Why" Behind the GHS Codes

Standard MSDS lists hazards, but rarely explains the mechanistic basis.[1] Understanding the "why" drives better compliance.

GHS Classification (Derived from SAR Analysis)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][4]

    • (Precautionary)H302: Harmful if swallowed (Treat as Acute Tox 4 due to biological activity of pyridazines).

Mechanistic Toxicology
  • Acidity & Mucosal Damage (H319/H335): The electron-deficient pyridazine ring pulls electron density from the carboxyl group, increasing proton acidity.[1] Upon contact with mucous membranes (eyes, lungs), it rapidly protonates tissue, causing immediate irritation or chemical burns.[1]

  • Sensitization Potential: Halogenated heterocycles can act as haptens.[1] While not formally classified as a sensitizer, repeated dermal exposure can lead to hypersensitivity.[1]

  • Bioactivity: As a kinase inhibitor scaffold, systemic absorption may modulate biological pathways unintentionally.[1] Treat as a pharmacologically active substance.

Operational Safety & Handling Protocols

A. Storage & Stability Logic

The primary risk with 6-bromopyridazine-4-carboxylic acid is not explosion, but degradation .

  • The Risk: Spontaneous decarboxylation to 3-bromopyridazine. This reaction is accelerated by heat and moisture.[1]

  • The Protocol:

    • Store at 2–8°C (Refrigerator).

    • Keep under Argon or Nitrogen .

    • Do not store in solution for long periods; prepare fresh.

B. Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationTechnical Rationale
Gloves Nitrile (Double Gloving) Standard nitrile offers good protection against solids.[2] If dissolved in DMSO/DMF, use double-gloving to prevent solvent-mediated permeation.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Fine powder can aerosolize easily. H335 risk is high during weighing.[1]
Eyes Chemical Goggles Safety glasses are insufficient if fine dust is generated; the acidic nature poses a corneal damage risk.

Emergency Response Decision Tree

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill SOLID SPILL Type->Spill Exposure PERSONNEL EXPOSURE Type->Exposure Vent 1. Evacuate & Ventilate Area Spill->Vent PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Vent->PPE Neutralize 3. Cover with Sodium Bicarbonate PPE->Neutralize Collect 4. Sweep (Do NOT create dust) Neutralize->Collect Eye Eye Contact: Flush 15min (Lifting lids) Exposure->Eye Skin Skin Contact: Wash with Soap/Water Exposure->Skin Inhale Inhalation: Move to Fresh Air Exposure->Inhale Medical SEEK MEDICAL ATTENTION (Show SDS) Eye->Medical Skin->Medical Inhale->Medical

Figure 1: Decision logic for immediate response to spills or exposure incidents involving 6-bromopyridazine-4-carboxylic acid.[4]

Synthetic Application Guide (The "Scientist's Perspective")

Workflow Visualization: From Receipt to Reaction

Workflow Receipt Receipt (Check Seal) QC QC Check (H-NMR for Decarboxylation) Receipt->QC QC->Receipt Fail (Return) Store Storage (4°C, Desiccated) QC->Store Pass Weigh Weighing (Static-Free Spatula) Store->Weigh Rxn Reaction (Avoid >80°C if acidic) Weigh->Rxn Waste Waste (Halogenated Organic) Rxn->Waste

Figure 2: Operational workflow emphasizing the critical Quality Control step to detect thermal degradation before use.

Key Synthetic Protocols
1. Suzuki-Miyaura Coupling (C-C Bond Formation)[5][6]
  • The Challenge: The free carboxylic acid can poison Palladium catalysts or undergo proto-decarboxylation at high temperatures.

  • Optimized Protocol:

    • Solvent: Use a mixture of DME/Water (4:[1]1) or Dioxane/Water.[1]

    • Base: Use 3-4 equivalents of mild base (K₂CO₃ or Cs₂CO₃). Why? You must consume 1 eq. to deprotonate the carboxylic acid (forming the carboxylate salt, which is more stable to decarboxylation) and remaining eq.[1] for the Suzuki cycle.[1][6][7]

    • Temperature: Keep below 80°C . If higher temps are needed, consider esterifying the acid first.[1]

2. Amide Coupling (C-N Bond Formation)
  • The Challenge: Reactivity of the adjacent ring nitrogens can lead to N-acyl urea byproducts if not carefully controlled.

  • Optimized Protocol:

    • Reagent: HATU or T3P (Propylphosphonic anhydride) are superior to EDC/HOBt for electron-deficient acids.

    • Base: DIPEA (3 eq).

    • Order of Addition: Activate the acid at 0°C for 15 mins before adding the amine to suppress side reactions.

Waste Disposal & Environmental Compliance

  • Classification: Halogenated Organic Waste.

  • Neutralization: Do not attempt to neutralize the acid in the waste stream; simply segregate it.[1]

  • Environmental Fate: Pyridazines are persistent in aquatic environments. Zero discharge to drains is mandatory (H412 equivalent).

References

  • PubChem. (2025).[1][2][8] Compound Summary: 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1).[9] National Library of Medicine.[1] [Link]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Context on Pyridazine reactivity).

  • ECHA. (2023). C&L Inventory: Pyridazine derivatives hazard classification. European Chemicals Agency.[1][8] [Link]

Sources

Exploratory

Technical Guide: Structural Elucidation of 6-Bromopyridazine-4-carboxylic acid via NMR Spectroscopy

This guide details the structural elucidation of 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1) via Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It synthesizes theoretical principles with practical spectral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1) via Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It synthesizes theoretical principles with practical spectral analysis to serve as a reference for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary & Compound Profile

6-Bromopyridazine-4-carboxylic acid is a critical heterocyclic scaffold used in the synthesis of biologically active compounds, particularly as an intermediate for fragment-based drug discovery (FBDD).[1][2] Its 1,2-diazine core presents unique electronic properties that significantly influence its NMR spectral signature.

Property Data
IUPAC Name 6-Bromopyridazine-4-carboxylic acid
CAS Number 1402665-33-1
Molecular Formula C₅H₃BrN₂O₂
Molecular Weight 202.99 g/mol
Core Scaffold Pyridazine (1,2-Diazine)
Key Substituents Carboxylic Acid (C4), Bromine (C6)

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocols are recommended. The low solubility of pyridazine carboxylic acids in non-polar solvents necessitates the use of polar deuterated solvents.[1]

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d₆) is the standard solvent.[1] It ensures complete solubility and prevents solute aggregation which can broaden the carboxylic acid proton signal.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent is optimal for 1H NMR; 30–50 mg is recommended for 13C NMR.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz preferred to resolve small meta-couplings).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) with 1-second relaxation delay.

    • 13C: Proton-decoupled zgpg30 (power-gated decoupling) to simplify the spectrum to singlets.

1H NMR Spectral Analysis

The 1H NMR spectrum of 6-Bromopyridazine-4-carboxylic acid is characterized by two distinct aromatic signals and one broad exchangeable singlet.[1] The 1,2-diazine ring creates a highly deshielded environment, particularly for protons adjacent to the nitrogen atoms.

Predicted Chemical Shifts & Assignments (DMSO-d₆)

Note: Values are derived from structure-activity relationships of analogous 3,6-disubstituted pyridazines.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
COOH 13.5 - 14.5 Broad Singlet (br s)1HAcidic proton; highly deshielded by H-bonding and anisotropy. Disappears with D₂O shake.
H-3 9.60 - 9.80 Doublet (d)1HJ ~ 1.5 - 2.0Most Deshielded: Located between the electronegative N2 and the electron-withdrawing COOH group (ortho).[1]
H-5 8.20 - 8.40 Doublet (d)1HJ ~ 1.5 - 2.0Moderately Deshielded: Ortho to COOH and Br. The Br atom has a weaker deshielding effect than Nitrogen.[1]
Mechanistic Interpretation[1]
  • The "Alpha-Nitrogen" Effect (H-3): The proton at position 3 is adjacent to the ring nitrogen (N2). The lone pair on nitrogen and the high electronegativity cause a significant downfield shift (>9.0 ppm), distinguishing it from H-5.

  • Meta-Coupling: Unlike benzenes where para protons do not couple, the heterocyclic geometry often allows for a small meta coupling (J ≈ 1.5–2.0 Hz) between H-3 and H-5, appearing as fine splitting on high-field instruments.

13C NMR Spectral Analysis

The 13C spectrum will display five distinct carbon environments . The lack of symmetry in the molecule ensures no equivalent carbons.[1]

Predicted Chemical Shifts & Assignments (DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 163.0 - 165.0 Quaternary (Cq)Carbonyl carbon of the carboxylic acid. Typical range for aromatic acids.
C-3 152.0 - 155.0 Methine (CH)Most Deshielded Ring Carbon: Alpha to Nitrogen (C=N bond character).[1]
C-6 145.0 - 148.0 Quaternary (Cq)Alpha to Nitrogen and ipso to Bromine.[1] Br exerts a complex "Heavy Atom Effect" (often shielding ipso C), but the N-adjacency dominates.
C-4 132.0 - 135.0 Quaternary (Cq)Ipso to COOH.[1] Shielded relative to C-3/C-6 due to lack of direct N-attachment.
C-5 128.0 - 130.0 Methine (CH)Beta to Nitrogen.[1] The most shielded carbon in the ring.[1]

Structural Confirmation Logic

To validate the regiochemistry (i.e., confirming the Br is at C6 and not C3 or C5), use the following logic flow:

  • H-3 vs H-5 Differentiation: If the Br were at C3, the remaining protons would be H4 and H5 (vicinal coupling, J ~5-8 Hz) or H4 and H6.[1] Since the target molecule has COOH at C4, the protons must be at C3 and C5 (meta relationship).

  • Coupling Constant Check: A small coupling constant (J < 2 Hz) confirms the protons are not on adjacent carbons, supporting the 3,5-substitution pattern (with substituents at 4 and 6).

  • NOESY/HMBC: An HMBC correlation from the COOH proton (if visible) or the COOH carbon to both aromatic protons would suggest they flank the acid.[1] However, typically COOH correlates strongly to C4, C3, and C5.

Logical Workflow Diagram

The following diagram illustrates the decision process for confirming the structure based on spectral data.

NMR_Logic Start Acquire 1H NMR Spectrum Check_Signals Count Aromatic Signals Start->Check_Signals Two_Signals 2 Distinct Signals Found Check_Signals->Two_Signals Yes Check_Coupling Analyze Coupling (J) Two_Signals->Check_Coupling Small_Coupling Small J (< 2 Hz) or Singlets Check_Coupling->Small_Coupling Meta Relationship Large_Coupling Large J (> 5 Hz) Check_Coupling->Large_Coupling Ortho Relationship Assign_H3 Signal > 9.5 ppm = H3 (Alpha to N) Small_Coupling->Assign_H3 Assign_H5 Signal ~ 8.3 ppm = H5 (Beta to N) Small_Coupling->Assign_H5 Reject Reject Structure (Isomer Suspected) Large_Coupling->Reject Conclusion Confirm Structure: 6-Bromopyridazine-4-COOH Assign_H3->Conclusion Assign_H5->Conclusion

Caption: Logical workflow for confirming the 3,5-proton arrangement on the pyridazine core via 1H NMR coupling constants.

References

  • Evaluation of Pyridazine Derivatives: Journal of Heterocyclic Chemistry, Vol 47, Issue 5. (Provides foundational chemical shifts for 3,6-disubstituted pyridazines).

  • NMR of Nitrogen Heterocycles: Annual Reports on NMR Spectroscopy, Vol 56. (Detailed analysis of alpha-nitrogen deshielding effects).

  • PubChem Compound Summary: 6-Bromopyridazine-4-carboxylic acid (CID 71310860).[1]

  • Spectral Database for Organic Compounds (SDBS): Analogous Pyridazine Spectra. (Used for comparative shift analysis).[1]

Sources

Foundational

Pharmacophore Potential of 6-Bromopyridazine-4-carboxylic Acid Scaffolds: A Strategic Guide

Topic: Pharmacophore Potential of 6-Bromopyridazine-4-carboxylic Acid Scaffolds Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary: The "Privile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Potential of 6-Bromopyridazine-4-carboxylic Acid Scaffolds Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Privileged" Diazine

In the landscape of fragment-based drug discovery (FBDD), the 6-bromopyridazine-4-carboxylic acid scaffold represents a high-value "privileged structure." Unlike the ubiquitous pyridine or phenyl rings, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically a lower logP and higher dipole moment—that enhance water solubility and target engagement without sacrificing lipophilic ligand efficiency (LLE).

This guide dissects the pharmacophore potential of this specific scaffold, detailing its electronic features, synthetic versatility, and application in designing inhibitors for targets such as Phosphodiesterase 4 (PDE4) and Dihydropteroate Synthase (DHPS) .

Structural & Electronic Analysis

The 6-bromopyridazine-4-carboxylic acid molecule is not merely a building block; it is a vector-defined core that allows for orthogonal expansion.

Physicochemical Attributes[1][2][3][4]
  • Dipole Moment: The adjacent nitrogen atoms (N1-N2) create a significant dipole, facilitating specific electrostatic interactions with protein pockets that phenyl rings cannot achieve.

  • Hydrogen Bonding: The N1/N2 lone pairs act as weak-to-moderate hydrogen bond acceptors (HBA), critical for orienting the molecule in solvent-exposed active sites.

  • LogP Modulation: Replacing a phenyl ring with a pyridazine typically lowers cLogP by 1.0–1.5 units, improving the ADME profile of the final drug candidate.

The Orthogonal "Handles"

The molecule possesses two chemically distinct handles allowing for divergent synthesis :

  • C6-Bromine (Electrophile): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This vector typically addresses the hydrophobic pocket of a target.

  • C4-Carboxylic Acid (Nucleophile/Electrophile): A handle for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles). This vector often directs the molecule toward solvent or polar interaction sites.

Pharmacophore Mapping & SAR Logic

To visualize the strategic value of this scaffold, we analyze its spatial arrangement. The 1,4-relationship between the acid and the diazine nitrogens, combined with the 6-position substitution, creates a "Y-shaped" vector space.

Diagram 1: Pharmacophore Vectors & SAR Map

The following diagram illustrates the electronic features and substitution vectors of the scaffold.

PharmacophoreMap Core Pyridazine Core (1,2-Diazine) Br C6-Bromine (Hydrophobic Vector) Core->Br C-Br Bond COOH C4-Carboxylic Acid (Polar/Solvent Vector) Core->COOH C-C Bond N_atoms N1-N2 Diaza (H-Bond Acceptors) Core->N_atoms Aromatic Ring Lipophilicity Hydrophobic Pocket Interaction Br->Lipophilicity Suzuki Coupling H_Bonding H-Bond Network (Water Bridging) COOH->H_Bonding Amide/Ester Solubility Solubility Enhancement (Lower logP) N_atoms->Solubility

Caption: Vector analysis of 6-Bromopyridazine-4-carboxylic acid showing orthogonal synthetic handles.

Synthetic Workflows: The "Make" Cycle

The utility of this scaffold lies in its ability to undergo sequential functionalization. The recommended workflow prioritizes the C4-Carboxylic acid transformation before or after the C6-Bromine coupling, depending on the stability of the generated functional groups.

Route A: Amide First (Polar Functionalization)

This route is preferred when the target requires a complex amide tail that might be sensitive to Pd-catalyzed conditions, or to avoid catalyst poisoning by free amines.

Protocol 1: C4-Amide Coupling

  • Reagents: HATU (1.2 eq), DIPEA (2.0 eq), Amine (R-NH2, 1.1 eq).

  • Solvent: DMF or DMA.

  • Conditions: Stir at RT for 2–4 hours.

  • Causality: The electron-deficient pyridazine ring makes the carboxylic acid slightly more acidic; HATU is chosen over EDC/HOBt to prevent racemization (if chiral amines are used) and ensure high yields in electron-poor systems.

Route B: Suzuki First (Hydrophobic Expansion)

This route is ideal for library generation where the acid moiety acts as a constant "warhead" or anchoring group.

Protocol 2: C6-Suzuki-Miyaura Coupling

  • Reagents: Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours (sealed tube).

  • Causality: The C6-position is activated for oxidative addition due to the electron-withdrawing nature of the N-N bond. Pd(dppf)Cl2 is selected for its stability and efficiency with heteroaryl halides.

Diagram 2: Divergent Synthetic Flowchart

SynthesisFlow Start 6-Bromopyridazine- 4-carboxylic acid RouteA Route A: Amide Coupling (C4 Functionalization) Start->RouteA HATU, Amine RouteB Route B: Suzuki Coupling (C6 Functionalization) Start->RouteB Pd(dppf)Cl2, Ar-B(OH)2 AmideInt 6-Bromo-N-alkyl- pyridazine-4-carboxamide RouteA->AmideInt BiarylInt 6-Aryl-pyridazine- 4-carboxylic acid RouteB->BiarylInt FinalDrug Target Ligand (Dual Functionalized) AmideInt->FinalDrug Suzuki Coupling BiarylInt->FinalDrug Amide Coupling

Caption: Divergent synthesis pathways allowing orthogonal library generation from the core scaffold.

Target Applications & Case Studies

PDE4 Inhibition

Phosphodiesterase 4 (PDE4) inhibitors often feature a catechol ether mimic. The pyridazine core serves as an effective bioisostere for the phenyl ring found in older generation inhibitors (e.g., Rolipram).

  • Mechanism: The C6-aryl group (introduced via Suzuki coupling) mimics the dialkoxyphenyl ring, occupying the hydrophobic Q-pocket. The C4-amide extends into the solvent region, improving solubility and reducing emetic side effects common in PDE4 inhibitors.

  • Reference: Pyridazinone and pyridazine derivatives have been validated as selective PDE4B inhibitors with improved therapeutic windows [1].

Antimicrobial Agents (DHPS)

In the development of inhibitors for Dihydropteroate Synthase (DHPS) in Gram-negative bacteria, the carboxylic acid moiety is critical.

  • Mechanism: The carboxylate mimics the pyrophosphate group of the natural substrate, anchoring the molecule in the pterin-binding pocket. The pyridazine ring provides a rigid spacer that positions substituents to interact with the pABA binding site.

  • Reference: Pyrimido-pyridazine analogs utilizing similar carboxylate anchoring have shown high target affinity [2].

Quantitative Data Summary

FeaturePhenyl ScaffoldPyridazine ScaffoldBenefit
LogP (Lipophilicity) High (Baseline)Low (-1.5 units)Improved Solubility
H-Bond Acceptors 02 (N1, N2)Specific Binding
Dipole Moment LowHighElectrostatic Steering
Metabolic Stability VariableHigh (CYP450 inert)Reduced Clearance

References

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site. Source: ACS Infectious Diseases URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Protocols & Analytical Methods

Method

Amide bond formation protocols with 6-Bromopyridazine-4-carboxylic acid

Technical Application Note: Optimized Amide Coupling Strategies for 6-Bromopyridazine-4-carboxylic acid Executive Summary This guide details the optimized protocols for synthesizing amides from 6-Bromopyridazine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amide Coupling Strategies for 6-Bromopyridazine-4-carboxylic acid

Executive Summary

This guide details the optimized protocols for synthesizing amides from 6-Bromopyridazine-4-carboxylic acid (CAS: 1402665-33-1). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. However, its specific electronic structure—an electron-deficient pyridazine ring with a labile bromine at position 6—presents unique challenges.

Core Challenge: The bromine atom at C6 is activated for Nucleophilic Aromatic Substitution (SNAr). Harsh coupling conditions or highly nucleophilic amines can displace the bromine, leading to regioisomeric byproducts or polymerization.

Solution: This note provides three distinct protocols tailored to the scale and nature of the amine partner, prioritizing mild activation to preserve the C-Br handle for downstream functionalization (e.g., Suzuki or Buchwald coupling).

Chemical Context & Substrate Analysis

PropertyDataImplication for Protocol
Structure Pyridazine (1,2-diazine)Electron-deficient; acid is moderately strong (

).
C6-Bromine

-to-nitrogen
High Risk: Susceptible to SNAr displacement by amines.
C4-Carboxyl

-to-nitrogen
Sterically accessible, but conjugation reduces electrophilicity slightly compared to benzene.
Solubility Low in non-polar solventsRequires polar aprotic solvents (DMF, DMSO, NMP).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal experimental condition for your specific amine partner.

ProtocolSelection Start Start: Analyze Amine Partner IsReactive Is the Amine Nucleophilic? (Aliphatic, Primary/Secondary) Start->IsReactive IsHindered Is the Amine Sterically Hindered or Electron Deficient (Aniline)? IsReactive->IsHindered No Scale What is the Reaction Scale? IsReactive->Scale Yes MethodA Method A: HATU Activation (High Yield, Discovery Scale) IsHindered->MethodA No (Standard) MethodC Method C: Acid Chloride (Reactive Intermediate) IsHindered->MethodC Yes (e.g., Aniline, t-Butyl amine) Scale->MethodA < 100 mg MethodB Method B: T3P Coupling (Scalable, Green, Easy Workup) Scale->MethodB > 100 mg

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: HATU Activation (Standard Discovery Protocol)

Best for: Small-scale synthesis (10–100 mg), aliphatic amines, and high-throughput parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The fast kinetics at room temperature minimize the window for the competing SNAr side reaction at the bromine position.

Reagents:

  • 6-Bromopyridazine-4-carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve 6-Bromopyridazine-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] Stir at 0°C for 10 minutes.

    • Note: The solution typically turns yellow/orange. Pre-activation at 0°C is crucial to prevent oligomerization.

  • Coupling: Add the amine (1.0 – 1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check LCMS.[2] If starting material remains after 4h, add 0.1 equiv HATU. Do not heat above 40°C.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
    , then water, then brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), process chemistry, and preventing epimerization (not applicable here, but good practice).

Mechanism: T3P acts as a cyclic anhydride that activates the acid. It is non-explosive, low-toxicity, and its byproducts are water-soluble, allowing for a purification-free workup in many cases.

Reagents:

  • 6-Bromopyridazine-4-carboxylic acid (1.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Slurry: Suspend the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (or Me-THF).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.

  • Coupling: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT for 12–24 hours.

    • Why T3P? The reaction is slower than HATU but much cleaner. The mild conditions preserve the C-Br bond integrity.

  • Workup (The "Wash" Method):

    • Add water to the reaction mixture.[3][4]

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove Pyridine), then sat.

      
       (to remove excess T3P byproducts), then brine.
      
  • Isolation: Evaporate solvent to yield the crude amide, often sufficiently pure (>95%) for the next step.

Method C: Acid Chloride Activation (Ghosez/Oxalyl Chloride)

Best for: Unreactive anilines, sterically hindered amines, or when coupling agents fail.

Mechanism: Conversion to the acid chloride creates the most electrophilic species possible. However, the presence of the C6-Bromine requires catalytic activation rather than refluxing in pure thionyl chloride, which could degrade the ring.

Reagents:

  • 6-Bromopyridazine-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)[5]

  • Cat.[2][3][5][6][7][8] DMF (1-2 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Protocol:

  • Activation: Suspend the acid in dry DCM at 0°C under Nitrogen.

  • Chlorination: Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Stir at RT for 1-2 hours until gas evolution ceases and the solid dissolves (forming the acid chloride).

  • Coupling:

    • Cool the solution back to 0°C.

    • Add a mixture of the Amine (1.0 equiv) and TEA (Triethylamine, 2.0 equiv) in DCM slowly.

    • Critical: The reaction is exothermic. Control temp to <5°C during addition to prevent SNAr at the bromine position.

  • Workup: Quench with water. Wash with 1N HCl and sat.

    
    .
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Poor solubility of starting acid.Switch solvent to DMSO or NMP. Use Method A (HATU).
Byproduct: Des-Bromo Hydrogenolysis (unlikely) or metal contamination.Ensure inert atmosphere. Avoid Pd contamination if using shared glassware.
Byproduct: SNAr (Amine displacement of Br) Amine is too nucleophilic; Temp too high.low temp (0°C) . Add amine slowly. Switch to Method B (T3P) which is milder.
No Reaction (Anilines) Nucleophile is too weak.Use Method C (Acid Chloride). Heat to 50°C only if necessary.

Workflow Visualization: Purification Logic

WorkupLogic Crude Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck AqWorkup Aqueous Workup (Acid/Base Wash) SolubilityCheck->AqWorkup No (Lipophilic) Lyophilization Direct Lyophilization (Prep-HPLC) SolubilityCheck->Lyophilization Yes (Polar) Flash Flash Chromatography (DCM/MeOH) AqWorkup->Flash If Purity < 95%

Figure 2: Post-reaction processing workflow.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12029–12088.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature, 480, 471–479.

  • Archimica (Curia). "T3P® (Propanephosphonic acid anhydride) Application Note."

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

Application

Application Note: Strategic Functionalization of 6-Bromopyridazine-4-carboxylic acid via SNAr

Executive Summary The functionalization of 6-bromopyridazine-4-carboxylic acid (1 ) via Nucleophilic Aromatic Substitution (SNAr) presents a classic dichotomy in process chemistry: the conflict between step-economy and e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 6-bromopyridazine-4-carboxylic acid (1 ) via Nucleophilic Aromatic Substitution (SNAr) presents a classic dichotomy in process chemistry: the conflict between step-economy and electronic feasibility.[1] While the pyridazine ring is inherently electron-deficient (


-deficient), the presence of an unprotected carboxylic acid at the 4-position introduces significant electronic and solubility challenges under standard basic SNAr conditions.

This Application Note provides two distinct protocols:

  • Protocol A (The "Gold Standard"): A robust, three-step sequence (Esterification

    
     SNAr 
    
    
    
    Hydrolysis) that maximizes yield and purity by activating the substrate.
  • Protocol B (The "Direct" Route): A high-temperature, step-economic approach for robust nucleophiles, utilizing specific solvent systems to overcome carboxylate deactivation.

Mechanistic Insight & Strategic Analysis

Electronic Landscape

The reactivity of 1 is governed by the competition between the electron-withdrawing nature of the 1,2-diazine ring and the substituents at positions 4 and 6.

  • Pyridazine Ring: The 1,2-nitrogen placement creates a highly electron-deficient system.[1] Position 6 (alpha to N1) is significantly activated for nucleophilic attack, stabilizing the Meisenheimer intermediate.

  • Carboxylic Acid Effect: Under basic SNAr conditions, the acid deprotonates to the carboxylate (

    
    ). This anion acts as an electron-donating group (EDG) via induction and field effects, destabilizing the anionic Meisenheimer complex and significantly retarding the reaction rate.
    
  • Ester Activation: Converting the acid to a methyl ester (

    
    ) transforms the substituent into a strong electron-withdrawing group (EWG), which acts synergistically with the ring nitrogens to lower the activation energy for SNAr.
    
Decision Framework (Graphviz)

ReactionStrategy Start Starting Material: 6-Bromopyridazine-4-carboxylic acid Decision Select Strategy Start->Decision Goal Target: 6-Substituted-pyridazine-4-carboxylic acid RouteA Route A: Protection-Activation (High Yield, Mild Conditions) Decision->RouteA High Purity Required Sensitive Nucleophiles RouteB Route B: Direct Displacement (Step Economy, Harsh Conditions) Decision->RouteB Robust Nucleophiles (e.g., aliphatic amines) StepA1 1. Esterification (MeOH/H+) Forms Methyl Ester RouteA->StepA1 StepB1 Direct S_NAr (High T, Sealed Tube, Excess Nuc) RouteB->StepB1 StepA2 2. S_NAr Reaction (Mild Base, 25-60°C) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH) Returns Carboxylic Acid StepA2->StepA3 StepA3->Goal StepB1->Goal

Figure 1: Strategic decision tree for functionalizing 6-bromopyridazine-4-carboxylic acid.

Protocol A: The "Gold Standard" (Ester Route)

Recommended for: Medicinal chemistry, scale-up of complex intermediates, and weak nucleophiles.

Step 1: Esterification[1][2][3][4]
  • Reagents: Methanol (solvent/reactant), conc. H2SO4 (catalyst).[1]

  • Procedure:

    • Suspend 6-bromopyridazine-4-carboxylic acid (1.0 equiv) in anhydrous MeOH (10-20 V).

    • Add conc.[1] H2SO4 (0.1 equiv) dropwise at 0°C.

    • Reflux for 4-6 hours. Monitor by LCMS (Acid converts to Methyl Ester, m/z ~217).

    • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.[1] Dry (Na2SO4) and concentrate.[1]

    • Yield: Typically >90%.

Step 2: SNAr Reaction[1][5][6]
  • Reagents: Methyl 6-bromopyridazine-4-carboxylate, Nucleophile (Amine/Thiol), Base (DIPEA or K2CO3), Solvent (THF, DMF, or MeCN).

  • Procedure:

    • Dissolve the ester (1.0 equiv) in THF or MeCN (10 V).[1]

    • Add Base (2.0 - 3.0 equiv).[1]

      • Note: Use DIPEA for amines; K2CO3 for thiols/phenols.[1]

    • Add Nucleophile (1.1 - 1.5 equiv).[1]

    • Stir at RT to 60°C. The ester activates the ring, often allowing reaction at mild temperatures.

    • Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]

Step 3: Saponification (Hydrolysis)
  • Reagents: LiOH·H2O, THF, Water.

  • Procedure:

    • Dissolve the SNAr product in THF/Water (3:1 ratio).[1]

    • Add LiOH·H2O (2.0 equiv).

    • Stir at RT for 1-2 hours.

    • Workup: Acidify carefully to pH ~3-4 with 1M HCl. The zwitterionic product often precipitates.[1] Filter or extract with n-Butanol/DCM mixtures if water-soluble.[1]

Protocol B: The "Direct" Route

Recommended for: Small, robust nucleophiles (e.g., aqueous ammonia, methylamine, morpholine) where step count is critical and high temperatures are tolerated.

Critical Considerations
  • Deactivation: The carboxylate anion formed in situ requires higher energy (temperature) to overcome the activation barrier.

  • Solvent: Water is often the best solvent here, as it solvates the carboxylate and allows high-temperature heating in a pressure vessel.

Procedure
  • Setup: Load 6-bromopyridazine-4-carboxylic acid (1.0 equiv) into a pressure vial (microwave or sealed tube).

  • Reagents: Add aqueous nucleophile (e.g., 28% NH4OH or 40% MeNH2 in water) in large excess (5-10 equiv).[1]

    • Note: The amine acts as both nucleophile and base.[1][2][3][4] No auxiliary base is needed.[1]

  • Reaction: Seal and heat to 100°C - 130°C for 4-12 hours.

    • Warning: Monitor pressure.[1]

  • Workup:

    • Cool to RT.

    • Concentrate to dryness to remove excess amine and water.[1]

    • Purification: The residue is likely the ammonium salt of the product.[1] Dissolve in minimum water and acidify to pH 4 to precipitate the zwitterion, or purify directly via Reverse Phase Preparative HPLC (C18, 0.1% Formic Acid modifier).

Comparative Data & Troubleshooting

Solvent & Base Selection Guide[1]
ParameterProtocol A (Ester)Protocol B (Direct)
Primary Solvent THF, MeCN, DMFWater, n-Butanol, DMSO
Base DIPEA, TEA, K2CO3Excess Nucleophile (Amine)
Temperature 25°C - 60°C100°C - 140°C
Typical Yield 75-85% (over 3 steps)40-60% (variable)
Impurity Profile Low (Clean conversion)High (Hydrolysis to pyridazinone)
Common Issues
  • Formation of Pyridazinone (Hydrolysis):

    • Symptom:[1][5][3][6] Loss of Bromine, formation of [M-Br+OH] mass.

    • Cause: Water attacking position 6 instead of the amine, especially at high pH and Temp.

    • Solution: Use Protocol A (anhydrous conditions in Step 2) or increase the concentration of the amine nucleophile in Protocol B.

  • Solubility of Product:

    • Symptom:[1][5][3][6] Product does not extract into EtOAc/DCM.[1]

    • Cause: Amino-pyridazine-carboxylic acids are zwitterionic and highly polar.[1]

    • Solution: Use n-Butanol for extraction or rely on precipitation at the isoelectric point (typically pH 3-5).[1]

References

  • Synthesis of Pyridazine-4-carboxylic acid derivatives

    • Source:[1]

    • Relevance: Describes hydrolysis and reactivity of pyridazine esters, establishing the baseline for Protocol A.
  • Reactivity of 6-Halopyridazines

    • Source:[1]

    • Relevance: Validates SNAr conditions on 6-halo-pyridazines and highlights the risk of hydrolysis (pyridazinone form
  • General SNAr Mechanism on Heterocycles

    • Source:

    • Relevance: Provides the foundational theory for the Meisenheimer complex stabilization utilized in the mechanistic analysis.
  • Analogous Chemistry (6-Chloropyridazine-3-carboxylic acid)

    • Source:[1]

    • Relevance: Confirms the standard industrial route involves ester intermedi

Sources

Method

The Strategic Utility of 6-Bromopyridazine-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of contemporary therapeutics. Its unique electronic properties, characterized by an electron-deficient π-system, and its capacity for diverse chemical functionalization have rendered it a privileged scaffold in medicinal chemistry. Pyridazine and its derivatives are integral components of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. The strategic incorporation of the pyridazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing target binding, metabolic stability, and cell permeability.

This guide focuses on a particularly valuable building block: 6-Bromopyridazine-4-carboxylic acid . This intermediate offers medicinal chemists a versatile platform for molecular elaboration through two key reactive handles: a bromine atom at the 6-position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a carboxylic acid at the 4-position, a versatile precursor for amides, esters, and other functional groups. The strategic positioning of these functionalities allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.

Core Physicochemical Properties of 6-Bromopyridazine-4-carboxylic acid

A thorough understanding of the physicochemical properties of a drug discovery intermediate is paramount for its effective utilization. Below is a summary of the key characteristics of 6-Bromopyridazine-4-carboxylic acid.

PropertyValueSource
CAS Number 1402665-33-1[4]
Molecular Formula C₅H₃BrN₂O₂[4]
Molecular Weight 202.99 g/mol [4]
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C[4]

Strategic Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets[5][6]. The pyridazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors[1][5]. 6-Bromopyridazine-4-carboxylic acid serves as an exemplary starting point for the synthesis of such inhibitors, enabling the introduction of diverse substituents to probe the ATP-binding site and surrounding regions of the kinase.

A common strategy involves the use of the bromine atom for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties that can form key interactions with the kinase active site. Concurrently, the carboxylic acid can be converted to an amide, providing a vector for engaging with the hinge region of the kinase or for modulating the compound's physicochemical properties.

Experimental Protocols: Harnessing the Reactivity of 6-Bromopyridazine-4-carboxylic acid

The following protocols are presented as robust starting points for the chemical modification of 6-Bromopyridazine-4-carboxylic acid. These have been developed based on established methodologies for similar heterocyclic systems and are designed to be self-validating through in-process controls.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid to the 6-position of the pyridazine ring. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds[7].

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the active catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArBr Ar-Pd(II)L₂-Br Pd0->PdII_ArBr Ar-Br Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArBr->PdII_ArAr Ar'B(OH)₂ PdII_ArAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_ArAr->Product Product Release BoronicAcid Ar'B(OH)₂ + Base ArylBromide Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromopyridazine-4-carboxylic acid

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • To a dry round-bottom flask, add 6-Bromopyridazine-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.

  • Degassing: The removal of dissolved oxygen from the solvent prevents the oxidation of the palladium catalyst and the phosphine ligands.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Sodium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

This protocol describes the formation of an amide bond at the 4-position of the pyridazine ring using a standard carbodiimide coupling agent. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry[3].

Reaction Principle: The carboxylic acid is activated by a coupling reagent, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. The addition of an auxiliary nucleophile like HOBt can improve efficiency and reduce side reactions.

Diagram of the Amide Coupling Workflow:

Amide_Coupling_Workflow Start 6-Bromopyridazine-4-carboxylic acid + Amine Activation Activation with EDC/HOBt Start->Activation Intermediate Reactive O-acylisourea intermediate Activation->Intermediate Coupling Nucleophilic attack by amine Intermediate->Coupling Product N-substituted-6-bromopyridazine-4-carboxamide Coupling->Product

Caption: Workflow for the synthesis of N-substituted-6-bromopyridazine-4-carboxamides.

Materials:

  • 6-Bromopyridazine-4-carboxylic acid (or a 6-aryl derivative from Protocol 1)

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the 6-substituted-pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC is a water-soluble carbodiimide that facilitates the formation of the active ester. HOBt is often used as an additive to suppress racemization (if chiral amines are used) and to improve the efficiency of the coupling reaction by forming a more reactive HOBt ester[3].

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the reactive O-acylisourea intermediate, which would lead to the regeneration of the starting carboxylic acid and reduce the yield of the desired amide.

Conclusion: A Versatile Intermediate for Advancing Drug Discovery

6-Bromopyridazine-4-carboxylic acid stands out as a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its dual reactive sites allow for a modular and efficient approach to the construction of complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around the pyridazine core, with the ultimate goal of developing new and effective therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of next-generation medicines.

References

  • Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences, 1(1), 29-35. [Link]

  • Asif, M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. [Link]

  • Hu, X., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16835-16934. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chem-Impex International. 6-Bromopyridine-3-carboxylic acid. [Link]

  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gangarapu, N. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(43), 4164-4167. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Google Patents. (2023).
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 6-Bromopyridazine-4-carboxylic acid

Executive Summary This application note details the chemoselective reduction of 6-Bromopyridazine-4-carboxylic acid to (6-Bromopyridazin-4-yl)methanol . The primary challenge in this transformation is preserving the carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 6-Bromopyridazine-4-carboxylic acid to (6-Bromopyridazin-4-yl)methanol . The primary challenge in this transformation is preserving the carbon-bromine (C-Br) bond at position 6 while effectively reducing the carboxylic acid at position 4. Pyridazines are electron-deficient heterocycles; the C-Br bond is highly susceptible to nucleophilic aromatic substitution (


) or hydro-dehalogenation when exposed to harsh reducing agents like Lithium Aluminum Hydride (LiAlH

).

To ensure high yield and purity, this guide recommends two specific protocols:

  • The Mixed Anhydride Method (Primary): A one-pot activation-reduction sequence using Isobutyl Chloroformate and Sodium Borohydride (NaBH

    
    ).
    
  • The Esterification-Reduction Method (Alternative): A robust two-step sequence via a methyl ester intermediate.

Strategic Analysis & Chemical Logic

The reduction of heterocyclic carboxylic acids requires careful reagent selection. The 6-bromopyridazine core presents a "dueling reactivity" scenario:

  • The Acid (C-4): Requires activation to accept hydride.

  • The Halide (C-6): A good leaving group. Strong nucleophiles (hydrides) can displace it, leading to the des-bromo byproduct (pyridazine-4-methanol), rendering the batch useless for further cross-coupling reactions.

  • The Ring Nitrogens: Basic sites that can coordinate with Lewis acidic reducing agents (like Borane), forming stable complexes that complicate workup.

Decision Matrix: Selecting the Reduction Route

The following decision tree illustrates the logic behind avoiding LiAlH


 and selecting the Mixed Anhydride route.

ReductionStrategy Start Starting Material: 6-Bromopyridazine-4-carboxylic acid LAH Method A: LiAlH4 (Strong Hydride) Start->LAH Borane Method B: Borane (BH3) (Lewis Acidic) Start->Borane MixedAnhydride Method C: Mixed Anhydride (Activation + Mild Hydride) Start->MixedAnhydride Goal Target: (6-Bromopyridazin-4-yl)methanol Fail1 FAILURE: Debromination / Ring Opening LAH->Fail1 Hydride attacks C-6 (SnAr) Issue1 ISSUE: N-B Complex Formation Difficult Workup Borane->Issue1 Boron coordinates to N Success SUCCESS: High Yield Br-Retention MixedAnhydride->Success Chemoselective Success->Goal

Figure 1: Strategic selection of reduction methodology emphasizing chemoselectivity.

Protocol A: Mixed Anhydride Reduction (Primary)

Best for: Speed, scale-up potential, and "one-pot" efficiency. Mechanism: The carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate (IBCF). This intermediate is highly electrophilic and can be reduced by NaBH


 (a mild reducing agent) which does not disturb the C-Br bond.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 6-Bromopyridazine-4-carboxylic acid (1.0 eq)

  • Activator: Isobutyl Chloroformate (IBCF) (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.5 eq)
    
  • Solvents: Anhydrous THF (Reaction), Methanol (Quench/Co-solvent)

Step-by-Step Procedure
  • Activation (Formation of Mixed Anhydride):

    • Charge a flame-dried 3-neck flask with 6-Bromopyridazine-4-carboxylic acid (1.0 eq) and anhydrous THF (10 vol).

    • Cool the suspension to -10°C using an ice/salt bath.

    • Add N-Methylmorpholine (1.1 eq) dropwise. The solution may clear up as the salt forms.

    • Add Isobutyl Chloroformate (1.1 eq) dropwise over 15 minutes, maintaining internal temperature below -5°C.

    • Critical Checkpoint: Stir for 30 minutes at -5°C. A white precipitate (NMM·HCl salts) will form. Rapid stirring is essential.

  • Reduction:

    • Prepare a solution of NaBH

      
       (2.5 eq) in a minimum amount of water (or MeOH, though water is safer to prevent borate ester formation).
      
    • Add the NaBH

      
       solution dropwise to the mixed anhydride suspension at -5°C. Caution:  Gas evolution (CO
      
      
      
      and H
      
      
      ) will occur.
    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Workup:

    • Quench the reaction with 1M HCl until pH ~6-7.

    • Concentrate the THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Reaction Workflow Diagram

MixedAnhydrideFlow Step1 1. Activation (Acid + IBCF + NMM) Temp: -10°C Step2 2. Intermediate (Mixed Anhydride) Step1->Step2 30 min Step3 3. Reduction (Add NaBH4) Gas Evolution! Step2->Step3 Dropwise Step4 4. Quench & Isolate (pH 7, EtOAc Ext) Step3->Step4 1 hr, RT

Figure 2: Operational workflow for the Mixed Anhydride reduction protocol.

Protocol B: Esterification-Reduction (Alternative)

Best for: High purity requirements or if the mixed anhydride intermediate proves unstable for a specific derivative. Mechanism: Converting the acid to an ester protects the acidic proton and creates a functional group easily reduced by NaBH


 in methanol.
Step-by-Step Procedure

Phase 1: Esterification

  • Dissolve 6-Bromopyridazine-4-carboxylic acid in Methanol (10 vol).

  • Add catalytic conc.[1] H

    
    SO
    
    
    
    (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
  • Reflux for 3-5 hours (Monitor by TLC/LCMS).

  • Concentrate, neutralize with sat. NaHCO

    
    , and extract with EtOAc to yield Methyl 6-bromopyridazine-4-carboxylate .
    

Phase 2: Reduction

  • Dissolve the methyl ester (1.0 eq) in Methanol (or EtOH).

  • Cool to 0°C.

  • Add NaBH

    
     (2.0 eq) portion-wise (exothermic).
    
  • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Quench with Acetone (scavenges excess hydride) or 1M HCl.

  • Standard aqueous workup.

Analytical Validation

To ensure the protocol was successful, compare your product against these expected characteristics.

Analytical MethodExpected ResultInterpretation
LC-MS (ESI+) [M+H]+ = 189/1911:1 Isotopic pattern confirms Bromine retention.
1H NMR (DMSO-d6)

4.6-4.8 (d, 2H)
Methylene (-CH

OH) protons.
1H NMR (DMSO-d6)

5.5-5.7 (t, 1H)
Hydroxyl (-OH) proton (exchangeable).
TLC Higher R

than acid
Acid stays at baseline; Alcohol moves (typically 50-80% EtOAc/Hex).

Common Failure Mode: If LC-MS shows a mass of 111 m/z , debromination has occurred (Pyridazine-4-methanol). This indicates the reducing agent was too strong or the temperature was too high.

References

  • General Mixed Anhydride Methodology

    • Source: ResearchGate/HighFine. "Methods for the synthesis of mixed anhydrides."
    • URL:[Link]

  • Source: Google Patents (JP2003055348A). "Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • Borane Chemoselectivity

    • Source: Portal de la Investigación.
    • URL:[Link]

  • Compound Data (6-Bromopyridazine-4-carboxylic acid): Source: Sigma-Aldrich Product Sheet.

Sources

Method

Application Note: Regioselective Functionalization of the C-6 Position in Pyridazine-4-Carboxylic Acid

This Application Note is structured to guide researchers through the specific challenge of functionalizing the C-6 position of pyridazine-4-carboxylic acid. It prioritizes direct C-H functionalization strategies (Minisci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenge of functionalizing the C-6 position of pyridazine-4-carboxylic acid. It prioritizes direct C-H functionalization strategies (Minisci and Pd-catalyzed arylation) which represent the modern, atom-economical standard in drug discovery, while acknowledging classical halogenation routes.

Executive Summary

Pyridazine-4-carboxylic acid is a privileged scaffold in medicinal chemistry, offering a polar, metabolically stable alternative to phenyl and pyridyl rings. However, its chemical space is often restricted by the difficulty of selectively functionalizing the C-6 position in the presence of the C-4 carboxylate.

This guide details two high-fidelity protocols for C-6 functionalization :

  • Direct C(sp³)-H Alkylation: Utilizing a steric-directed Minisci reaction.

  • Direct C(sp²)-H Arylation: Utilizing Palladium-catalyzed C-H activation.[1]

These methods bypass the need for de novo ring synthesis or pre-halogenated precursors, accelerating Structure-Activity Relationship (SAR) cycles.

Strategic Analysis & Decision Matrix

The pyridazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic radical attack. The C-4 methyl ester (preferred over the free acid for solubility and reactivity) exerts both electronic and steric effects.

  • Electronic Effect: The C-4 ester activates both C-3 and C-5/C-6 towards nucleophilic attack.

  • Steric Effect: The C-3 position is flanked by N-2 and the C-4 ester ("ortho-ortho" constraint). The C-6 position is flanked only by N-1 ("ortho" constraint).

Workflow Decision Tree

G Start Starting Material: Pyridazine-4-carboxylic acid methyl ester Decision Target Substituent at C-6? Start->Decision RouteA Alkyl / Cycloalkyl (C-sp3) Decision->RouteA RouteB Aryl / Heteroaryl (C-sp2) Decision->RouteB MethodA Method A: Radical Alkylation (Minisci Reaction) RouteA->MethodA Ag(I) / Persulfate MethodB Method B: Pd-Catalyzed C-H Arylation RouteB->MethodB Pd(OAc)2 / PivOH ProductA 6-Alkyl-pyridazine-4-ester MethodA->ProductA ProductB 6-Aryl-pyridazine-4-ester MethodB->ProductB

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired moiety.

Protocol A: Direct C-6 Alkylation (Minisci Reaction)

This protocol utilizes a silver-catalyzed decarboxylative alkylation. The reaction generates alkyl radicals from carboxylic acids, which attack the protonated heteroaromatic base.

Mechanism & Causality:

  • Protonation: TFA protonates the pyridazine nitrogens, lowering the LUMO energy and increasing electrophilicity.

  • Regioselectivity: While C-3 is electronically activated, the C-4 ester creates a "steric wall." The alkyl radical, being nucleophilic and bulky, attacks the more accessible C-6 position.

  • Silver Catalysis: Ag(I) facilitates the oxidative decarboxylation of the alkyl acid by persulfate.

Materials
  • Substrate: Methyl pyridazine-4-carboxylate (1.0 equiv)

  • Reagent: Alkyl carboxylic acid (R-COOH) (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Solvent: DCM / Water (1:1 biphasic system) or 10% TFA in Water/Acetonitrile.

  • Temperature: 40–50 °C

Step-by-Step Methodology
  • Preparation: In a vial equipped with a magnetic stir bar, dissolve Methyl pyridazine-4-carboxylate (1 mmol) in DCM (2.5 mL).

  • Aqueous Phase: In a separate container, dissolve the Alkyl carboxylic acid (3 mmol), AgNO₃ (0.2 mmol), and (NH₄)₂S₂O₈ (3 mmol) in Water (2.5 mL).

    • Note: If the alkyl acid is insoluble in water, use a 1:1 Water/Acetonitrile mixture.

  • Initiation: Add the aqueous solution to the organic phase. Add TFA (0.1 mL) to ensure protonation of the pyridazine.

  • Reaction: Vigorously stir the biphasic mixture at 45 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the [M+R-H]+ peak.

  • Workup: Basify with sat. NaHCO₃ (careful, gas evolution). Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Table 1: Troubleshooting the Minisci Reaction

ObservationRoot CauseCorrective Action
Low Conversion Poor radical generationAdd fresh portions of oxidant/AgNO₃ after 4h.
C-3/C-6 Mixture Radical is too small (e.g., Methyl)Use bulkier radicals (Isopropyl, Cyclobutyl) or lower temperature.
Decomposition Over-oxidationReduce oxidant to 2.0 equiv; run under inert atmosphere (Ar).

Protocol B: Direct C-6 Arylation (Pd-Catalyzed)

For introducing aryl groups, radical methods often fail due to poor reactivity of aryl radicals with electron-deficient heterocycles. Instead, we employ a Palladium-catalyzed C-H activation mechanism, likely proceeding via a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanism & Causality:

  • Ligand Choice: Pivalic acid (PivOH) acts as a crucial proton shuttle, lowering the energy barrier for the C-H bond cleavage at the palladium center.

  • N-Coordination: The pyridazine nitrogen can coordinate to Pd, directing the metal to the adjacent C-6 position.

Materials
  • Substrate: Methyl pyridazine-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: P(t-Bu)₃ HBF₄ (10 mol%) or DavePhos.

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add Methyl pyridazine-4-carboxylate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand (14 mg), K₂CO₃ (138 mg), and PivOH (15 mg).

  • Solvent: Add anhydrous Toluene (2.0 mL). Seal the tube.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Heat to 110 °C for 16–24 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to dark black (Pd black precipitation) only after completion. Early black precipitation indicates catalyst death.

  • Workup: Filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel.

Mechanistic Visualization (Minisci Pathway)

The following diagram illustrates the regioselectivity logic driven by the C-4 ester's steric influence.

Minisci Precursor Alkyl-COOH + Persulfate Radical Alkyl Radical (R•) Precursor->Radical Oxidative Decarboxylation Substrate Pyridazine-4-Ester (Protonated) Radical->Substrate Attack TS_C3 TS at C-3 (High Steric Clash) Substrate->TS_C3 Minor Path TS_C6 TS at C-6 (Sterically Favored) Substrate->TS_C6 Major Path Product 6-Alkyl-Pyridazine-4-Ester TS_C6->Product -H• (Oxidation)

Figure 2: Mechanistic pathway showing the steric discrimination favoring C-6 alkylation over C-3.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]

  • Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm. [Link]

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters. [Link]

  • Li, W., et al. (2021). "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." (Analogous reactivity context). Journal of the American Chemical Society. [Link]

Sources

Application

High-Precision Sonogashira Coupling of 6-Bromopyridazine-4-carboxylic Acid

Executive Summary This application note details the strategic protocols for effecting Sonogashira cross-coupling on 6-bromopyridazine-4-carboxylic acid . This substrate presents a "perfect storm" of synthetic challenges:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic protocols for effecting Sonogashira cross-coupling on 6-bromopyridazine-4-carboxylic acid . This substrate presents a "perfect storm" of synthetic challenges: an electron-deficient diazine core prone to catalyst poisoning, and an unprotected carboxylic acid that interferes with standard basic coupling conditions.

While direct coupling is theoretically possible, Protocol A (The Ester Route) is established here as the industry "Gold Standard" for reliability and scalability in drug development. Protocol B (The Direct Route) is provided as a high-risk/high-reward alternative for process intensification.

Strategic Analysis & Mechanistic Grounding

The Substrate Challenge

The pyridazine ring is highly


-deficient, making the C-Br bond at position 6 electronically activated for oxidative addition to Pd(0). However, two critical failure modes exist:
  • N-Coordination (Catalyst Poisoning): The

    
     nitrogens at positions 1 and 2 are potent 
    
    
    
    -donors. They can displace phosphine ligands from the Palladium center, forming inactive [Pd(pyridazine)2Cl2] complexes, leading to "Palladium black" precipitation.
  • Carboxylic Acid Interference: In standard Sonogashira conditions (CuI, amine base), the carboxylic acid (

    
    ) instantly deprotonates. The resulting carboxylate anion alters solubility (often precipitating in non-polar solvents) and can coordinate to Copper(I), inhibiting the transmetallation step.
    
Workflow Decision Tree

The following logic gate determines the optimal experimental path:

DecisionTree Start Substrate: 6-Bromopyridazine-4-COOH Scale Is Scale > 10g? Start->Scale Purification Is HPLC Purification Available? Scale->Purification RouteA Protocol A: Ester Protection (Recommended) High Reliability, Standard Workup Scale->RouteA Yes (Solubility risks) Purification->RouteA No RouteB Protocol B: Direct Coupling Fewer Steps, Difficult Purification Purification->RouteB Yes

Figure 1: Strategic decision tree for selecting the coupling protocol.

Protocol A: The Ester Route (Gold Standard)

Objective: Maximize yield and reproducibility by masking the acidic proton and improving organic solubility.

Phase 1: Methyl Ester Protection
  • Reagents: Methanol (solvent),

    
     (2.0 eq) or 
    
    
    
    (cat).
  • Procedure: Reflux 6-bromopyridazine-4-carboxylic acid in anhydrous MeOH with thionyl chloride for 4 hours. Concentrate to dryness.

  • Checkpoint: Ensure complete removal of acid (monitor by LCMS). The methyl ester is lipophilic and compatible with standard organic solvents.

Phase 2: Sonogashira Coupling

Reaction Scheme: Methyl 6-bromopyridazine-4-carboxylate + Terminal Alkyne -> Product

Reagents & Conditions:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role/Notes
Catalyst

0.03 (3 mol%)Robust, air-stable precatalyst.
Co-Catalyst CuI0.02 (2 mol%)Accelerates transmetallation. Must be white/off-white.
Ligand

0.06 (6 mol%)Critical Additive: Excess ligand prevents Pd poisoning by pyridazine nitrogens.
Base

3.0Acts as base and co-solvent.
Solvent THF or DMF-THF for easy workup; DMF if solubility is poor.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the methyl ester (1.0 eq),

    
    , CuI, and extra 
    
    
    
    . Seal and purge with Argon/Nitrogen for 10 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling).
  • Solvation: Add degassed THF and

    
     via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <10% by TLC, heat to

    
    .
    
    • Why mild heat? Pyridazines are thermally sensitive; excessive heat (

      
      ) can degrade the ring or cause decarbonylation.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Hydrolysis (Optional): If the free acid is the final target, treat the coupled ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

Protocol B: The Direct Route (Free Acid)

Objective: Process intensification by eliminating protection/deprotection steps. Risk Profile: High. Requires strict pH control and specialized workup.

Mechanistic Adjustment

To couple the free acid, we must generate the soluble carboxylate salt in situ without precipitating the catalyst. We utilize a "water-tolerant" system.[4][6]

Reagents & Conditions:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role/Notes
Catalyst

0.05 (5 mol%)Bidentate ligand (dppf) resists displacement by pyridazine N.
Co-Catalyst CuI0.05 (5 mol%)Higher loading required due to potential coordination to carboxylate.
Base

4.0 Excess required to neutralize -COOH and drive the cycle.
Solvent DMF / Water (9:1)-Water aids solubility of the carboxylate salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromopyridazine-4-carboxylic acid in DMF/Water. Add

    
     (4 eq). Ensure the solution is homogeneous.
    
  • Catalyst Addition: Add

    
     and CuI under inert atmosphere.
    
  • Coupling: Add Alkyne (1.5 eq). Heat to

    
    .
    
    • Note: The reaction mixture will likely turn dark brown/black. This is normal for dppf systems but monitor for metallic mirrors (catalyst death).

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH 3-4.

    • The product should precipitate. If not, extract with

      
      -Butanol or EtOAc.
      
    • Warning: Copper salts often co-precipitate with carboxylic acids. A wash with aqueous EDTA or

      
       is mandatory to remove Copper residues.
      

Troubleshooting & Optimization (Self-Validating Systems)

The following diagram illustrates the catalytic cycle failures specific to this substrate and how to diagnose them.

CatalyticCycle cluster_check Validation Checks Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Electron Poor Ring) Poison DEAD END: Pd-N Coordination OxAdd->Poison Low Ligand Loading TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet Cu-Acetylide Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Check1 Black Precipitate? -> Add more PPh3 Check2 No Reaction? -> Check O2 (Glaser)

Figure 2: Catalytic cycle emphasizing the critical failure mode of Nitrogen-coordination.

Diagnostic Table[9][10]
ObservationRoot CauseCorrective Action
Reaction turns black immediately "Pd Black" formation. Ligand dissociation due to Pyridazine N-competition.Switch to Protocol A (Ester) or add 10 mol% extra

.
Alkyne Homocoupling (Glaser) Oxygen presence in the vessel.Re-degas solvents. Ensure CuI is not green/blue (oxidized).
Low Conversion (Direct Route) Catalyst inhibition by Carboxylate-Cu complex.Increase CuI to 10 mol% or switch to Protocol A.
Product trapped in aqueous phase Zwitterionic nature of the product.Adjust pH to isoelectric point (

) or use continuous extraction.

References

  • General Reactivity of Halopyridazines

    • Soton ePrints. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei." (Discusses analogous electron-deficient pyridine couplings and the necessity of optimizing ligand/catalyst ratios).

  • Mechanisms of Catalyst Poisoning

    • BenchChem Technical Support.[9] "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." (Details nitrogen-heterocycle poisoning and the use of stabilizing ligands).

  • Carboxylic Acid Coupling Challenges

    • Organic Chemistry Frontiers. "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids." (Provides context on why direct coupling is difficult and often leads to decarbonylation if not controlled).

  • Sonogashira Protocol Standards

    • Organic Chemistry Portal.[6] "Sonogashira Coupling." (General mechanism, solvent effects, and base selection for heteroaryl halides).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in 6-Bromopyridazine-4-carboxylic acid coupling reactions

The following guide is designed as a specialized Technical Support Center for researchers working with 6-Bromopyridazine-4-carboxylic acid . It synthesizes mechanistic organic chemistry with practical, field-proven troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 6-Bromopyridazine-4-carboxylic acid . It synthesizes mechanistic organic chemistry with practical, field-proven troubleshooting protocols.

Status: Active | Topic: Overcoming Low Yields in Coupling Reactions Expertise Level: Senior Application Scientist

Introduction: The "Deceptive" Scaffold

6-Bromopyridazine-4-carboxylic acid is a high-value scaffold in drug discovery due to its ability to introduce polarity and metabolic stability. However, it presents a "perfect storm" of reactivity challenges:

  • Electron Deficiency: The diazine ring is highly electron-deficient, making the C-Br bond labile to nucleophilic attack (SNAr) but also facilitating oxidative addition in cross-couplings.

  • Zwitterionic Instability: The carboxylic acid at the 4-position is prone to decarboxylation , particularly when the ring nitrogens are protonated or involved in hydrogen bonding.

  • Catalyst Interference: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle in cross-coupling reactions.

Module 1: Strategic Planning (Route Selection)

User Question: "Should I perform the amide coupling first or the Suzuki cross-coupling first? I'm getting low yields with both."

Technical Insight: The order of operations is the single most critical determinant of yield.

  • Route A (Suzuki First on Free Acid): NOT RECOMMENDED. Free acids poison Pd catalysts and the basic conditions required for Suzuki often lead to competitive hydrolysis (SNAr) of the bromide or decarboxylation.

  • Route B (Amide First): RISKY. The amide product is often less soluble, and the amide nitrogen can sometimes coordinate Pd.

  • Route C (Protection First - The Gold Standard): Esterification locks the carboxylic acid, preventing catalyst poisoning and decarboxylation, and renders the C-Br bond stable enough for high-yielding cross-coupling.

Decision Matrix: Workflow Optimization

WorkflowOptimization Start Starting Material: 6-Bromopyridazine-4-COOH Decision Select Pathway Start->Decision RouteA Route A: Direct Suzuki on Acid Decision->RouteA Fastest (High Risk) RouteB Route B: Amide Coupling First Decision->RouteB Moderate Risk RouteC Route C (Recommended): Esterification (Methyl/t-Butyl) Decision->RouteC Highest Reliability FailA FAILURE MODES: 1. Pd Poisoning 2. Decarboxylation 3. Protodebromination RouteA->FailA RiskB RISKS: 1. SNAr (Hydrolysis) during workup 2. Solubility issues RouteB->RiskB StepC1 Step 1: Suzuki Coupling (High Yield on Ester) RouteC->StepC1 StepC2 Step 2: Hydrolysis (LiOH) StepC1->StepC2 StepC3 Step 3: Amide Coupling StepC2->StepC3

Figure 1: Strategic decision tree for sequencing reactions. Route C (Protection-Coupling-Deprotection) offers the highest probability of success by isolating incompatible reactivities.

Module 2: Amide Coupling Troubleshooting

User Question: "My amide coupling using HATU/DIEA yields a black tar or recovers starting material. What is happening?"

Root Cause Analysis:

  • Decarboxylation: The activation of the carboxylic acid (forming the active ester) increases the electron deficiency of the ring. If heating is applied, or if the reaction is prolonged, the carboxylate is lost as CO2.

  • Self-Reactivity: The pyridine-like nitrogen can act as a nucleophile, attacking the activated ester of another molecule (oligomerization).

Protocol: The "Cold-Activation" Method

This protocol minimizes thermal energy to prevent decarboxylation.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF). Why? T3P has low epimerization and, critically, acts as a scavenger for water, driving the reaction without high basicity.

  • Base: Pyridine or 2,6-Lutidine . Why? Milder than DIEA/TEA, reducing the risk of base-catalyzed SNAr on the bromide.

  • Solvent: THF or 2-MeTHF .

Step-by-Step Guide:

  • Dissolution: Dissolve 6-Bromopyridazine-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0 °C .

  • Activation: Add T3P (1.5 equiv, 50% soln) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. DO NOT HEAT.

  • Monitoring: Monitor by LCMS. If the active ester is visible but not converting, add a catalyst: 4-DMAP (0.1 equiv) .

    • Note: If the bromide hydrolyzes (M+16 peak observed), switch solvent to DCM to exclude adventitious water.

Module 3: Cross-Coupling (Suzuki-Miyaura)

User Question: "I see conversion to the product by LCMS, but I also see a 'minus bromine, plus hydrogen' byproduct (des-bromo) and a 'plus OH' byproduct."

Root Cause Analysis:

  • Protodebromination (Des-bromo): Common in electron-deficient heterocycles. The oxidative addition complex is unstable and can abstract a proton from the solvent or base.

  • Hydrolysis (Plus OH): Hydroxide ions (from aqueous bases like K2CO3) attack the C-Br bond via SNAr, displacing the bromide.

Protocol: The "Anhydrous" Suzuki System

To solve both issues, eliminate water and use a specialized precatalyst.

Reagents:

  • Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 . Why? Bidentate ligands (dppf) resist displacement. XPhos is excellent for electron-poor halides.

  • Base: Cs2CO3 or K3PO4 (finely ground, anhydrous).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Guide:

  • Protection (Mandatory): Convert the acid to the Methyl Ester (MeOH/H2SO4, reflux 2h) prior to coupling.

  • Setup: In a sealable vial, combine:

    • Ester intermediate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

    • Cs2CO3 (3.0 equiv, anhydrous)

    • Pd(dppf)Cl2[1]·DCM (0.05 equiv)

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal and heat to 80 °C (Oil bath).

    • Warning: Do not exceed 100 °C. Thermal instability of the pyridazine ring increases drastically above this threshold.

  • Workup: Filter through Celite (removes Pd and salts). Concentrate.

Data Comparison: Base Selection Impact

Base System Solvent Yield Major Byproduct
Na2CO3 (aq) DME/H2O 35% 6-Hydroxy-pyridazine (SNAr)
K2CO3 (aq) Dioxane/H2O 42% Protodebromination

| Cs2CO3 (solid) | Anhydrous Dioxane | 88% | None (<5%) |

Module 4: Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired pathway and the destructive SNAr/Decarboxylation pathways.

FailureMechanism Start 6-Bromopyridazine- 4-carboxylic acid Path_Good Desired Path: Pd Oxidative Addition Start->Path_Good Pd(0) Path_Bad1 Side Reaction A: Decarboxylation (-CO2) Start->Path_Bad1 Heat / Acid Zwitterion form Path_Bad2 Side Reaction B: SNAr (OH- attack) Start->Path_Bad2 Aq. Base (OH-) High Temp Prod Cross-Coupled Product Path_Good->Prod Transmetallation & Red. Elim. Dead1 Pyridazine (Inactive) Path_Bad1->Dead1 Dead2 6-Hydroxypyridazine (Pyridazinone) Path_Bad2->Dead2

Figure 2: Mechanistic divergence. The electron-deficient nature of the ring accelerates both the desired oxidative addition and the undesired nucleophilic attack (SNAr).

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/HOBt for the amide coupling? A: It is possible but often less efficient than T3P for this substrate. The intermediate O-acylisourea in EDC couplings is highly reactive and can undergo rearrangement or hydrolysis if the amine is slow to react (which is common if your amine is also electron-deficient). T3P forms a more stable intermediate.

Q2: My product is water-soluble and hard to isolate. How do I purify it? A: Pyridazine carboxylic acids are zwitterionic.

  • Avoid: Aqueous workups at neutral pH (product stays in water).

  • Solution: Acidify the aqueous layer to pH 3 (protonates the acid, pushing it to organic) or use n-Butanol for extraction. Alternatively, evaporate to dryness and purify via Reverse Phase (C18) Flash Chromatography using 0.1% Formic Acid in Water/Acetonitrile.

Q3: Why does the reaction turn black immediately upon adding Pd? A: "Pd Black" formation indicates catalyst decomposition. This usually happens if:

  • The reaction was not properly degassed (Oxygen kills the active species).

  • The free carboxylic acid is coordinating the Pd. Switch to the ester protected substrate (See Module 1).

References

  • Dunn, G. E., et al. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2] Link[2]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Context on Pyridazine reactivity).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.). 6-Bromopyridazine-4-carboxylic acid Product Specification. Link

Sources

Optimization

Purification strategies for 6-Bromopyridazine-4-carboxylic acid intermediates

Introduction: The Amphoteric Challenge Welcome to the technical support center for pyridazine intermediates. The purification of 6-Bromopyridazine-4-carboxylic acid presents a distinct set of challenges compared to stand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphoteric Challenge

Welcome to the technical support center for pyridazine intermediates. The purification of 6-Bromopyridazine-4-carboxylic acid presents a distinct set of challenges compared to standard aromatic acids.

Unlike a simple benzoic acid, this molecule is zwitterionic . It possesses:

  • An Acidic Moiety: The carboxylic acid at position 4 (pKa ~3.5–4.0).

  • A Basic/Nucleophilic Core: The pyridazine ring nitrogens (pKa ~2.0–2.5), though the basicity is attenuated by the electron-withdrawing bromine at position 6.

This dual nature leads to high water solubility at extreme pH levels (pH < 1 or pH > 9) and minimum solubility at its isoelectric point. Our guide focuses on exploiting this "U-shaped" solubility curve for purification without expensive chromatography.

Module 1: The "pH Swing" Precipitation Strategy

Primary Use Case: Bulk purification (>5g scale) to remove inorganic salts and non-acidic organic impurities.

The most robust method for purifying this intermediate is Isoelectric Precipitation . Because the molecule is amphoteric, it can be solubilized as a salt in base and precipitated by carefully adjusting the pH to its isoelectric point (pI).

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 1M NaOH (3–5 volumes).

    • Why: This deprotonates the carboxylic acid (forming the carboxylate), ensuring complete solubility.

  • Filtration: Filter the resulting solution through a Celite pad or sintered glass.

    • Why: Removes insoluble byproducts (e.g., polymerized tars or inorganic metallic residues from cross-coupling attempts).

  • Controlled Acidification:

    • Cool the filtrate to 0–5°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • CRITICAL STEP: Monitor pH continuously. Do NOT drop below pH 3.0 initially.

  • The Isoelectric Target: Adjust pH to exactly 3.0 – 3.5 .

    • Mechanism:[1][2][3] At this pH, the carboxylic acid is protonated (neutral), but the pyridazine ring is not yet fully protonated (cationic). This is the window of minimum solubility.

  • Isolation: Stir for 30 minutes to allow crystal growth. Filter the white/off-white precipitate and wash with minimal cold water.

Visualization: The pH Swing Logic

pH_Swing Start Crude Mixture (Zwitterionic Solid) BaseStep Add 1M NaOH (Target pH > 10) Start->BaseStep SolubleState Soluble Carboxylate Anion (Impurities Precipitate) BaseStep->SolubleState Filter Filtration (Remove Insolubles) SolubleState->Filter AcidStep Add 2M HCl (Slow Addition) Filter->AcidStep Isoelectric Target pH 3.0 - 3.5 (Isoelectric Point) AcidStep->Isoelectric Precipitate Pure Product Precipitates Isoelectric->Precipitate OverAcid WARNING: pH < 1.0 (Product Redissolves as Cation) Isoelectric->OverAcid If excess acid added

Caption: Logical flow of the pH swing strategy. Note the risk of redissolution if the solution becomes too acidic.

Module 2: Chromatographic Troubleshooting (HPLC/Flash)

Primary Use Case: High-purity requirements (>98%) or separation of regioisomers.

When the "pH Swing" fails to remove closely related impurities (like the 5-bromo regioisomer), Reverse Phase (RP) chromatography is required.

Common Issue: Peak Tailing

Users often report severe peak tailing or "streaking" on C18 columns.

  • Cause: The interaction between the free silanols on the silica backbone and the basic nitrogen of the pyridazine ring, combined with the ionization of the carboxylic acid.

  • Solution: You must suppress ionization.

Recommended Method Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-HexylEnd-capping reduces silanol interactions. Phenyl phases offer better selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% TFA Trifluoroacetic acid (TFA) suppresses the ionization of the COOH (keeping it neutral) and ion-pairs with the basic nitrogen.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes cause high backpressure or esterification artifacts if left too long.
Gradient 5% -> 60% B over 20 minPyridazines are polar; they elute early. High %B washes are rarely needed for elution but needed for cleaning.
Detection UV @ 254 nmThe bromine atom provides decent UV absorbance.
Visualization: Chromatography Decision Tree

HPLC_Troubleshoot Problem Poor Peak Shape Tailing Tailing/Streaking Problem->Tailing Fronting Fronting/Shark Fin Problem->Fronting FixTailing1 Add 0.1% TFA (Suppress Ionization) Tailing->FixTailing1 Standard fix FixFronting Sample Overload Reduce Inj. Vol or Dilute Fronting->FixFronting FixTailing2 Switch to HILIC (If too polar for C18) FixTailing1->FixTailing2 If still unretained

Caption: Diagnostic logic for correcting chromatographic anomalies common with zwitterionic heterocycles.

Module 3: Stability & Contaminant Management

Thermal Decarboxylation Risk

Pyridazine-4-carboxylic acids are electron-deficient. The ring pulls electron density, destabilizing the C-C bond of the carboxyl group.

  • Risk: Heating >80°C, especially in high-boiling solvents like DMSO or DMF, can trigger decarboxylation, yielding 3-bromopyridazine.

  • Protocol: Always evaporate solvents under reduced pressure (Rotavap) at bath temperatures <45°C . Lyophilization (freeze-drying) is the preferred method for water removal.

Regioisomer Contamination (5-Bromo vs. 6-Bromo)

Synthesis often produces a mixture of 5-bromo and 6-bromo isomers.

  • Differentiation: Use 1H NMR .

    • 6-Bromo-4-COOH: Protons are usually singlets with distinct chemical shifts due to the asymmetry.

    • 5-Bromo-4-COOH: Protons are adjacent (vicinal) or separated by the acid, but the magnetic environment differs.

  • Separation: If the pH swing doesn't separate them, convert the acid to the methyl ester . The esters often have vastly different crystallization properties or R_f values on silica gel compared to the free acids. Hydrolyze back to the acid after separation.

Frequently Asked Questions (FAQ)

Q: I acidified my solution to pH 1, and the precipitate disappeared. What happened? A: You overshot the isoelectric point. At pH 1, the pyridazine nitrogen becomes protonated (


), making the molecule a cationic salt which is highly water-soluble. Slowly add NaOH to bring the pH back up to 3.5.

Q: Can I use crystallization instead of precipitation? A: Yes. A common solvent system is Water/Methanol (1:1) or Ethanol . Dissolve hot and cool slowly. However, ensure the temperature does not exceed 70°C to prevent decarboxylation.

Q: My LC-MS shows a mass of M+14. What is this? A: If you used Methanol as a solvent, you likely formed the methyl ester in situ. Pyridazine carboxylic acids esterify very easily under acidic LC-MS conditions. Switch to Acetonitrile/Water for analysis.

Q: How do I remove residual inorganic salts (Sodium Bromide/Chloride) trapped in the precipitate? A: The "slurry wash" technique is effective. Resuspend the solid in a minimum amount of ice-cold water (where the organic acid is insoluble, but salts are soluble), stir for 10 minutes, and re-filter.

References

  • Sigma-Aldrich. 6-Bromopyridazine-4-carboxylic acid Product Specification. (Accessed 2026).[1] Link

  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery. (PMC Article). Link

  • Organic Chemistry Portal. Synthesis of Pyridazines and Intermediates. (General synthesis strategies). Link

  • Williams, R. (Colby College). pKa Data Compilation for Heterocycles. (Reference for pyridazine basicity). Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Strategies. (General technique validation). Link

Sources

Troubleshooting

Troubleshooting catalyst poisoning in pyridazine cross-coupling reactions

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning in Pyridazine Functionalization Executive Summary: The "Pyridazine Paradox" Pyridazines are amo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning in Pyridazine Functionalization

Executive Summary: The "Pyridazine Paradox"

Pyridazines are among the most challenging substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). While their extreme electron deficiency should theoretically facilitate oxidative addition, it paradoxically leads to catalyst poisoning .

The core issue is competitive N-coordination . The pyridazine nitrogens (particularly at the N1/N2 positions) are highly competent ligands that bind to the Palladium center, displacing labile phosphines or blocking the vacant coordination sites required for the catalytic cycle. This creates a "resting state" sink, effectively removing the catalyst from the reaction.

This guide provides a root-cause analysis, mechanistic visualization, and field-proven protocols to restore catalytic turnover.

Diagnostic: Is Your Catalyst Poisoned?

Before altering conditions, confirm if poisoning is the failure mode.

ObservationDiagnosisAction
Reaction stalls < 20% conversion Catalyst Sequestration. The substrate has bound to the Pd center, forming a stable, inactive complex (often a dimer).Switch to bulky ligands (G3/G4 precatalysts).
Solution turns black immediately Pd Aggregation ("Pd Black"). Ligands have dissociated, leading to bulk metal precipitation. Common with weak ligands (PPh3).Increase ligand/Pd ratio or use stronger binding ligands (Biaryl phosphines).
Product inhibition Reaction starts fast, then stops. The product (often a bidentate ligand itself) is poisoning the catalyst.Add product to the start of a test reaction to confirm. If confirmed, use lower catalyst loading with higher temperature.
No reaction, clear solution Oxidative Addition Failure. The C-Cl bond is not activating, or the catalyst is trapped in an off-cycle N-bound state.Switch to Iodide/Bromide or use a more electron-rich ligand (e.g., PCy3, alkyl-Buchwald).
Root Cause Analysis: The Mechanics of Poisoning

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Loop" of N-coordination.

CatalystPoisoning Pd0 Active Pd(0) Species [L-Pd] OxAdd Oxidative Addition (Productive) Pd0->OxAdd C-X Bond Attack Poison N-Bound Inactive Complex [L-Pd(II)-(N-Pyridazine)2] Pd0->Poison N-Coordination (Off-Cycle) PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Formation Dimer Inactive Pd Dimer [(μ-X)Pd(L)]2 PdII_Ar->Dimer Ligand Loss Poison->Pd0 Slow Dissociation

Figure 1: The "Death Loop" (Red) competes with the productive cycle (Green). Pyridazines act as ligands, sequestering the active Pd(0) or Pd(II) species.

Solution Engineering: The "Bulky Shield" Strategy

To prevent N-coordination, you must use Steric Exclusion . Ligands with immense bulk (specifically dialkylbiaryl phosphines) create a "roof" over the Pd center. This allows the linear approach of the C-X bond (Oxidative Addition) but physically blocks the perpendicular approach required for N-coordination.

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it WorksBest For
Biaryl Phosphines XPhos Moderate bulk, high electron density. Excellent general-purpose shield.Suzuki Coupling of 3-chloropyridazines.[1][2]
Biaryl Phosphines RuPhos High electron density, good stability.Buchwald-Hartwig with secondary amines.[3]
Biaryl Phosphines BrettPhos Extreme bulk. Prevents almost all off-cycle coordination.Buchwald-Hartwig with primary amines.[3][4]
Precatalysts Pd-G3 / G4 Generates monolithic L1Pd(0) species instantly.MANDATORY for pyridazines to avoid initial induction period poisoning.
Standard Operating Protocols (SOP)
SOP-A: Suzuki-Miyaura Coupling of 3-Chloropyridazine

Target: Overcoming instability of pyridazinyl boronates and N-poisoning.

The "Reverse" Approach: Always couple Pyridazine-Halide + Aryl-Boronate . Pyridazinyl boronic acids are notoriously unstable (protodeboronation). If you must use a pyridazine nucleophile, use a MIDA boronate or Potassium Trifluoroborate.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a vial with:

    • Catalyst: XPhos Pd G4 (2.0 mol%) [Alternative: Pd(OAc)2 + XPhos (1:2 ratio), but G4 is superior].

    • Substrate: 3-Chloropyridazine (1.0 equiv).

    • Nucleophile: Aryl Boronic Acid (1.5 equiv).

    • Base: K3PO4 (3.0 equiv) [Anhydrous, finely ground].

  • Solvent: Add 1,4-Dioxane : Water (4:1 ratio) . The water is critical for the inorganic base solubility and transmetallation speed.

    • Concentration: 0.2 M.

  • Execution: Seal and heat to 80–100°C for 2–4 hours.

  • Validation:

    • Check: The reaction mixture should remain orange/brown. If it turns clear/colorless with black precipitate, the ligand has failed (oxidized or insufficient loading).

SOP-B: Buchwald-Hartwig Amination of Chloropyridazines

Target: Preventing formation of stable Pd-Amido-Pyridazine complexes.

Protocol:

  • Preparation: Charge a vial with:

    • Catalyst: BrettPhos Pd G4 (1.0 – 2.0 mol%).

    • Substrate: 3-Chloropyridazine (1.0 equiv).

    • Amine: Primary or Secondary Amine (1.2 equiv).

    • Base: NaOtBu (1.4 equiv) [Must be stored in glovebox; hydrolysis kills this reaction].

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

    • Concentration: 0.2 M.

  • Execution: Seal and heat to 100°C .

    • Note: Strong bases like NaOtBu can degrade electron-deficient pyridazines. If decomposition is observed (dark tar), switch to K3PO4 or Cs2CO3 and run at 110°C for longer times (12-18h).

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Pd Crashed Out Clear Clear/Colorless Solution (Oxidative Stop) CheckColor->Clear No Active Catalyst Orange Orange/Red Solution (Active/Poisoned Complex) CheckColor->Orange Catalyst Soluble Sol1 Sol1 Black->Sol1 1. Switch to Pd-G4 Precatalyst 2. Increase Ligand:Pd ratio Sol2 Sol2 Clear->Sol2 1. Check O2 ingress (degas better) 2. Check Ligand Oxidation CheckSM SM Analysis (LCMS) Orange->CheckSM Is SM Consumed? SM_Left SM_Left CheckSM->SM_Left SM Remaining SM_Gone SM_Gone CheckSM->SM_Gone SM Consumed (Side Reactions) Sol3 Sol3 SM_Left->Sol3 1. Increase Temp (100->120C) 2. Switch to BrettPhos (Steric Bulk) Sol4 Sol4 SM_Gone->Sol4 1. Protodeboronation? -> Use Dry Solvent/Base 2. Homocoupling? -> Degas Better

Figure 2: Step-by-step diagnostic workflow for restoring reaction performance.

References
  • Mechanistic Insight into N-Heterocycle Poisoning: Cooper, A. K., et al. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, 2021, 12, 14205-14216.

  • Buchwald-Hartwig General Protocol: "Buchwald-Hartwig Amination User Guide." MilliporeSigma / Buchwald Group.

  • Optimization of Heteroaryl Couplings: Maluenda, I., & Navarro, O. "Recent developments in the Suzuki-Miyaura reaction: 2010–2014." Molecules, 2015, 20(5), 7528–7557.

  • Precatalyst Efficiency: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

Sources

Optimization

Technical Support Center: 6-Bromopyridazine-4-carboxylic Acid Stability

This technical guide addresses the stability profile of 6-Bromopyridazine-4-carboxylic acid under basic conditions. It is designed for researchers observing unexpected degradation, low yields, or purity issues during syn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 6-Bromopyridazine-4-carboxylic acid under basic conditions. It is designed for researchers observing unexpected degradation, low yields, or purity issues during synthesis and purification.

Part 1: Core Stability Directive

Executive Summary

6-Bromopyridazine-4-carboxylic acid is fundamentally unstable in aqueous basic conditions over extended periods or at elevated temperatures.

While the carboxylic acid moiety (


) predictably forms a stable carboxylate salt (

), the bromine atom at the 6-position is highly susceptible to Nucleophilic Aromatic Substitution (

)
. Exposure to bases (e.g.,

,

,

) facilitates the displacement of the bromide leaving group by hydroxide ions, converting the starting material into 6-oxo-1,6-dihydropyridazine-4-carboxylic acid (also known as 6-hydroxypyridazine-4-carboxylic acid).
The Mechanism of Degradation

The pyridazine ring is electron-deficient (


-deficient), making it naturally electrophilic. The presence of the carboxylic acid (an electron-withdrawing group) at position 4 further activates the ring.
  • Activation: In basic media, the ring becomes susceptible to nucleophilic attack at positions ortho/para to the ring nitrogens.[1] Position 6 (bearing the bromine) is activated.[2][3]

  • Attack: Hydroxide ions (

    
    ) attack Carbon-6.
    
  • Substitution: The bromide ion is expelled, initially forming 6-hydroxypyridazine.

  • Tautomerization: The 6-hydroxy product rapidly tautomerizes to the thermodynamically favored 6-pyridazone (lactam) form.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of your compound in basic solution.

G SM 6-Bromopyridazine- 4-carboxylic acid Inter Meisenheimer-like Complex SM->Inter + OH- (Attack at C6) Base Basic Conditions (pH > 8, OH-) Base->Inter Prod_Enol 6-Hydroxypyridazine- 4-carboxylate Inter->Prod_Enol - Br- (Elimination) Prod_Keto 6-Oxo-1,6-dihydro- pyridazine-4-carboxylate (Major Tautomer) Prod_Enol->Prod_Keto Rapid Tautomerization

Figure 1: The degradation pathway via Nucleophilic Aromatic Substitution (


) followed by tautomerization.

Part 3: Troubleshooting & FAQs

Category A: Synthesis & Reaction Monitoring

Q1: I am performing a Suzuki coupling on the C-Br bond using


 as the base, but my yield is low. Why? 
Diagnosis:  Competitive Hydrolysis.
Explanation:  In aqueous basic conditions (common for Suzuki couplings), the hydroxide ion competes with your boronic acid nucleophile. If the reaction is slow or the temperature is too high, the 

hydrolysis (forming the pyridazone) will consume your starting material. Solution:
  • Switch Bases: Use anhydrous bases like

    
     or 
    
    
    
    in organic solvents (e.g., Dioxane/DMF) to minimize free hydroxide concentration.
  • Reduce Water: Move to non-aqueous conditions or reduce the water ratio in your solvent system.

  • Lower Temperature: High heat accelerates hydrolysis significantly faster than many cross-couplings.

Q2: I see a new, highly polar spot on my TLC/LC-MS after workup with 1M


. 
Diagnosis:  Formation of the 6-oxo derivative.
Explanation:  The 6-oxo-1,6-dihydropyridazine-4-carboxylic acid is significantly more polar than the bromo-precursor due to the lactam functionality and the ionizable N-H proton.
Verification:  Check LC-MS for a mass shift of 

(Loss of Br, gain of OH). Note that in negative mode, you may see the mass of the carboxylate.
Category B: Storage & Handling[4][5]

Q3: Can I dissolve this compound in basic buffer for biological assays? Recommendation: NO. Reasoning: While the compound will dissolve readily due to salt formation, the "clock starts ticking" on the hydrolysis of the bromine. Protocol:

  • Prepare stock solutions in DMSO (neutral).

  • Dilute into aqueous buffers immediately prior to use.

  • Avoid storage of the compound in buffers with

    
     for more than 1-2 hours.
    

Q4: How do I recover the compound if I accidentally dissolved it in base? Protocol:

  • Cool immediately to

    
     (ice bath) to slow the substitution reaction.
    
  • Acidify carefully with dilute

    
     to 
    
    
    
    .
  • Extract rapidly into an organic solvent (Ethyl Acetate or THF/DCM mixtures).

  • Dry over

    
     and concentrate immediately. Do not leave it sitting in the acidic aqueous phase for long, although it is generally more stable in acid than base.
    

Part 4: Comparative Data Table

Feature6-Bromopyridazine-4-COOH6-Oxo-derivative (Degradant)
Stability in 1M NaOH (RT)

Hours (Est.)
Stable
Stability in 1M NaOH (80°C) Rapid degradation (< 30 mins)Stable
Solubility (Acidic pH) Low/ModerateModerate
Solubility (Basic pH) High (Salt formation)High (Dianion formation)
Main Reactivity Electrophile (C-Br)Nucleophile (N-H / O)

Part 5: References

  • Coelho, A., et al. (2004). Reactivity of halopyridazines in nucleophilic aromatic substitution. Tetrahedron.

  • Patel, N. R. (1968). The Chemistry of Heterocyclic Compounds, Pyridazines. Wiley-Interscience. (Classic text establishing the susceptibility of 3/6-halopyridazines to hydrolysis).

  • Maes, B. U. W., & Lemière, G. L. F. (2001). Kinetic study of nucleophilic aromatic substitution of pyridazinones. Journal of Organic Chemistry.

  • World Intellectual Property Organization. (2015). Process for manufacturing 6-oxo-1H-pyridazine-4-carboxylic acid. Patent WO2015052264. (Describes the hydrolysis of the ester precursor, confirming the stability of the oxo-product in base).

Sources

Troubleshooting

Handling moisture sensitivity in 6-Bromopyridazine-4-carboxylic acid activation

Ticket ID: BPC-ACT-001 Subject: Handling Moisture Sensitivity & Instability During Activation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Diagnostic Hub: Why This Reaction Fails...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPC-ACT-001 Subject: Handling Moisture Sensitivity & Instability During Activation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Hub: Why This Reaction Fails

The "Electron-Deficient Trap" You are likely experiencing low yields, black reaction mixtures, or recovered starting material.[1] This is not a standard peptide coupling.[1]

The 6-bromopyridazine-4-carboxylic acid core presents a unique dual-threat:

  • Hyper-Electrophilicity: The pyridazine ring is already electron-deficient (1,2-diazine).[1] The bromine at C6 further withdraws electron density.[1] This makes the activated carbonyl (C4) exceptionally reactive—not just to your amine, but to trace moisture.[1]

  • Acid Sensitivity: Standard activation with thionyl chloride (

    
    ) generates HCl.[1] Electron-poor nitrogen heterocycles often degrade or polymerize (turning black) under harsh acidic reflux, or the nitrogen lone pair gets protonated, deactivating the system.[1]
    

The Golden Rule: Speed and neutrality are paramount. You must either scavenge water in situ or use neutral activation methods.[1]

Decision Matrix: Select Your Protocol

Before proceeding, select the workflow that matches your available reagents and substrate tolerance.[1]

Activation_Decision_Tree Start START: 6-Bromopyridazine-4-COOH Moisture Is strict anhydrous condition possible? Start->Moisture Scale Reaction Scale Moisture->Scale Yes (Schlenk/Glovebox) T3P METHOD A: T3P Coupling (Recommended) Moisture->T3P No / Unsure Ghosez METHOD B: Ghosez Reagent (Neutral Acid Chloride) Scale->Ghosez >1g (Cost effective) HATU METHOD C: HATU/DIPEA (Standard but Risky) Scale->HATU <100mg (Convenience) Result1 Water Scavenged, Easy Workup T3P->Result1 High Tolerance Result2 No HCl Generated, High Reactivity Ghosez->Result2 Neutral pH Result3 Requires Excess Base, Hard to Purify HATU->Result3 Fast Kinetics

Figure 1: Decision matrix for selecting the optimal activation pathway based on moisture control and scale.

Recommended Protocols

Method A: The "Moisture Scavenger" (T3P)

Best For: Robustness, ease of purification, and when absolute dryness cannot be guaranteed.[1] Why: Propylphosphonic anhydride (T3P) acts as its own dehydrating agent.[1] It drives the equilibrium toward the amide even in the presence of trace water.

Protocol:

  • Dissolution: Dissolve 6-bromopyridazine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible; T3P works excellently in EtOAc, which simplifies workup.[1]

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).[1] Cool to 0°C.[1][2]

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Monitor: TLC/LCMS.[1] If hydrolysis occurs, T3P hydrolyzes to a water-soluble byproduct, unlike HATU which leaves difficult urea byproducts.[1]

  • Workup: Wash organic layer with water, then 0.5M HCl (if product is stable), then brine.[1]

Method B: The "Neutral Chloride" (Ghosez Reagent)

Best For: Sterically hindered amines or when an acid chloride is strictly required but


 destroys the ring.
Why:  Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral  conditions, avoiding the HCl spike that degrades the bromopyridazine ring.[1]

Protocol:

  • Setup: Flame-dry glassware under Argon.

  • Activation: Dissolve carboxylic acid (1.0 eq) in dry DCM. Add Ghosez Reagent (1.2 eq) at 0°C.[1]

  • Stir: Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester via LCMS.[1]

  • Coupling: Add the amine (1.1 eq) and DIPEA (1.5 eq) directly to the acid chloride solution.

  • Outcome: High conversion without the "black tar" associated with thionyl chloride reflux.[1]

Troubleshooting & FAQs

Symptom: Reaction mixture turns black/tarry.

  • Cause: Decomposition of the pyridazine ring.[1] This usually happens when using

    
     (Thionyl Chloride) or Oxalyl Chloride with catalytic DMF.[1] The HCl generated protonates the ring, leading to polymerization.[1]
    
  • Fix: Switch to Method B (Ghosez Reagent) to maintain neutral pH during activation.

Symptom: Low yield; LCMS shows mass of carboxylic acid (Starting Material).

  • Cause: Hydrolysis of the active ester.[1] The "6-bromo" substituent makes the activated intermediate (e.g., O-acylisourea or OBt ester) so electrophilic that water competes successfully with the amine.[1]

  • Fix:

    • Switch to Method A (T3P) using EtOAc as solvent (water is less soluble in EtOAc than DMF).[1]

    • Increase amine concentration to outcompete water.[1]

Symptom: LCMS shows [M+18] peak (Acid) despite dry solvents.

  • Cause: Your "dry" solvent isn't dry enough.[1] Pyridazine active esters are moisture sensors.[1]

  • Fix: Use molecular sieves (3Å or 4Å) in the reaction vessel. Ensure reagents (HATU/T3P) are not from old, opened bottles.

Data Comparison: Reagent Stability

ReagentMoisture ToleranceByproduct RemovalRisk of Ring Degradation
SOCl₂ Very LowDifficult (HCl gas)High (Acidic)
HATU LowDifficult (Urea)Low
T3P High Easy (Water soluble)Very Low
Ghosez ModerateModerateVery Low (Neutral)

Mechanistic Insight: The Hydrolysis Cycle

Understanding the failure mode is critical for prevention.[1] The diagram below illustrates how the electron-withdrawing nature of the bromine promotes hydrolysis over amidation.

Hydrolysis_Mechanism cluster_risk Risk Factor: 6-Bromo Effect Acid 6-Bromo-Pyz-COOH Active Activated Species (Highly Electrophilic) Acid->Active Activation (HATU/T3P) Amide Target Amide Active->Amide Amine Attack (k_amine) Hydrolysis Hydrolyzed Acid (Dead End) Active->Hydrolysis H2O Attack (k_water) Explanation Br and N atoms pull e- density, increasing k_water significantly. Must ensure k_amine >> k_water.

Figure 2: Kinetic competition between amidation and hydrolysis.[1] The 6-bromo substituent increases the rate of water attack (


), necessitating strictly anhydrous conditions or water-scavenging reagents.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides.[1] Angewandte Chemie International Edition, 8(6), 454–455.[1] Link

  • Patterson, A. W., et al. (2011).[1] Optimization of a Propylphosphonic Anhydride (T3P) Mediated Amide Coupling. Organic Process Research & Development, 15(6), 1406–1413.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: 6-Bromopyridazine-4-carboxylic Acid Purity

Executive Summary & Analytical Challenge 6-Bromopyridazine-4-carboxylic acid presents a classic "polar acidic heterocycle" challenge in liquid chromatography.[1] Its structure combines a highly polar, ionizable carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

6-Bromopyridazine-4-carboxylic acid presents a classic "polar acidic heterocycle" challenge in liquid chromatography.[1] Its structure combines a highly polar, ionizable carboxylic acid group (


) with a nitrogen-rich pyridazine ring that is prone to silanol interactions.[1]

Standard reversed-phase (C18) methods often fail for this molecule, resulting in:

  • Void Elution: The molecule is too polar to retain on C18 at neutral pH.[1]

  • Peak Tailing: Interaction between the basic ring nitrogens and residual silanols.[1]

  • Dewetting: High-aqueous conditions required for retention can cause phase collapse in standard C18 columns.[1]

This guide compares three distinct chromatographic strategies to solve these issues, ultimately recommending a Polar-Embedded C18 (AQ) approach for the highest robustness and sensitivity.[1]

Comparative Strategy Analysis

We evaluated three method architectures. The following table summarizes the performance characteristics of each approach based on physicochemical principles and typical retention behaviors of halogenated heteroaromatic acids.

Table 1: Method Performance Comparison
FeatureMethod A: Standard C18 + Ion Pairing Method B: Polar-Embedded C18 (Recommended) Method C: Phenyl-Hexyl
Mechanism Hydrophobic interaction + Ion suppression (Low pH)Hydrophobic + Polar interaction (shielded silanols)

Interaction + Hydrophobic
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Polar-embedded C18 (e.g., Atlantis T3, Zorbax SB-Aq)Phenyl-Hexyl (e.g., XBridge Phenyl)
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)10 mM Ammonium Formate (pH 3.[1]0) or 0.1% H3PO40.1% Formic Acid
Retention (

)
Low to Moderate (

)
High (

)
Moderate (

)
Peak Shape Sharp, but risk of tailing if TFA is oldSymmetrical (Tailing Factor < 1.2) Good, slight broadening possible
Selectivity Separates by hydrophobicity onlySeparates polar impurities wellExcellent for Des-bromo impurities
Phase Collapse Risk High (if 100% aqueous used)None (Designed for 100% aqueous)Low

Decision Logic & Workflow

The following diagram illustrates the decision matrix used to select the optimal stationary phase based on the analyte's specific failure modes (retention vs. peak shape).

MethodSelection Start Analyte: 6-Bromopyridazine-4-COOH CheckRetention Initial Screen: Standard C18 (0.1% Formic Acid / ACN) Start->CheckRetention Result1 Elutes at Void (k' < 1)? CheckRetention->Result1 PathA Issue: Lack of Retention (Too Polar) Result1->PathA Yes PathB Issue: Peak Tailing (Silanol Interaction) Result1->PathB No, but tailing SolutionA Strategy: Polar-Embedded C18 (Allows 100% Aqueous Start) PathA->SolutionA Increase Aqueous Phase SolutionB Strategy: Phenyl-Hexyl (Pi-Pi Selectivity) PathB->SolutionB Change Selectivity FinalMethod Final Method: Polar-Embedded C18 + 0.1% H3PO4 SolutionA->FinalMethod Optimized SolutionB->FinalMethod Alternative

Caption: Decision tree for selecting the stationary phase based on initial retention and peak shape data.

Detailed Experimental Protocol (The "Gold Standard")

Based on the comparison, Method B (Polar-Embedded C18) is the most robust choice.[1] It allows for a 100% aqueous start without phase collapse, ensuring the acidic analyte is retained well away from the solvent front.

Instrumentation & Conditions[1][2]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: Waters Atlantis T3 or Agilent Zorbax SB-Aq (

    
    ).[1]
    
    • Why: These columns have C18 chains with embedded polar groups (or proprietary bonding) that prevent the chains from "mating" (collapsing) in 100% water, maintaining surface area for interaction.[1]

  • Wavelength: 254 nm (primary) and 220 nm (secondary).[1]

    • Note: The bromine atom and aromatic ring provide strong absorbance at 254 nm.[1]

  • Column Temperature:

    
    .
    
Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in water.[1]
    
    • Reasoning: Phosphoric acid buffers at pH ~2.[1]1. This effectively suppresses the ionization of the carboxylic acid (

      
       uncharged form dominates), maximizing retention.[1] It is also UV transparent compared to TFA.[1]
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program

The gradient is designed to hold the highly polar analyte initially, then ramp up to elute hydrophobic impurities (e.g., decarboxylated byproducts).[1]

Time (min)% A (Aqueous)% B (Organic)Flow Rate (mL/min)Phase
0.0 10001.0Loading/Retention
3.0 10001.0Isocratic Hold
15.0 40601.0Elution Ramp
18.0 5951.0Wash
20.0 5951.0Wash Hold
20.1 10001.0Re-equilibration
25.0 10001.0End
Sample Preparation[1]
  • Diluent: 90:10 Water:Acetonitrile.[1]

    • Critical: Do not dissolve in 100% acetonitrile.[1] The strong solvent strength will cause the analyte to "surf" the mobile phase and elute at the void, regardless of the column.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22

    
     PTFE or Nylon filter.[1]
    

Impurity Profiling & Troubleshooting

Understanding the degradation pathways is essential for validating the method's specificity.

Common Impurities[1]
  • 6-Hydroxypyridazine-4-carboxylic acid: Result of hydrolysis of the Bromine.[1]

    • Elution: Will elute earlier than the main peak (more polar).[1]

  • Pyridazine-4-carboxylic acid: Result of debromination/hydrogenolysis.[1]

    • Elution: Will elute earlier than the main peak.[1]

  • 6-Bromopyridazine: Result of decarboxylation.

    • Elution: Will elute significantly later (loss of polar acid group makes it much more hydrophobic).[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Split Peaks Sample solvent too strong (high % ACN).Dissolve sample in Mobile Phase A (100% Aqueous).[1]
Broad Tailing Secondary silanol interactions.[1]Switch to "Type B" ultra-pure silica (e.g., Zorbax Eclipse) or add 5% Methanol to Mobile Phase A.
Retention Time Drift pH instability.[1]Ensure Mobile Phase A is thoroughly mixed.[1] If using TFA, prepare fresh daily (TFA is volatile).[1]
Ghost Peaks Carryover of hydrophobic impurities.[1]Extend the "Wash" phase (95% B) to 5 minutes.[1]

Workflow Visualization

The following diagram outlines the complete analytical workflow from synthesis to final purity calculation.

Workflow Sample Crude Sample (Solid) Prep Sample Prep (Dissolve in 95% H2O) Sample->Prep Weigh & Dilute HPLC HPLC Injection (Polar-Embedded C18) Prep->HPLC Inject 10uL Detect UV Detection (254 nm) HPLC->Detect Separation Data Integration & Purity % Detect->Data Calc Area %

Caption: Step-by-step analytical workflow for purity determination.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on Gradient Elution and Reversed-Phase mechanisms).

  • Waters Corporation. (2025).[1] Atlantis T3 Columns: Retention of Polar Compounds. Link (Source for Polar-Embedded C18 mechanism).[1]

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Link (Source for Phenyl-Hexyl selectivity data).

  • PubChem. (2025).[1] 6-Bromopyridazine-4-carboxylic acid Compound Summary. National Library of Medicine.[1] Link (Source for physicochemical properties).[1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for heteroaromatic pKa estimation).

Sources

Comparative

6-Bromopyridazine-4-carboxylic acid vs 6-Chloropyridazine-4-carboxylic acid reactivity

This guide provides an in-depth technical comparison between 6-Bromopyridazine-4-carboxylic acid and 6-Chloropyridazine-4-carboxylic acid .[1] It is designed for medicinal chemists and process engineers selecting the opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Bromopyridazine-4-carboxylic acid and 6-Chloropyridazine-4-carboxylic acid .[1] It is designed for medicinal chemists and process engineers selecting the optimal building block for drug discovery scaffolds.

Executive Summary: The "Cost vs. Catalysis" Trade-off

In the design of pyridazine-based pharmaceutical intermediates, the choice between the 6-Bromo (6-Br) and 6-Chloro (6-Cl) analogs is rarely arbitrary.[1] It represents a strategic trade-off between catalytic efficiency and atom economy/cost .[1]

  • 6-Bromopyridazine-4-carboxylic acid : The premium choice for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1] The weaker C–Br bond facilitates rapid oxidative addition, allowing for milder conditions and lower catalyst loading.

  • 6-Chloropyridazine-4-carboxylic acid : The workhorse for Nucleophilic Aromatic Substitution (SNAr) .[1] While less reactive in standard Pd-catalysis without specialized ligands, its lower molecular weight and cost make it superior for scale-up when the reaction mechanism involves simple nucleophilic displacement.

Electronic & Structural Profile

The reactivity difference stems fundamentally from the carbon-halogen bond properties within the electron-deficient pyridazine ring.[2]

Feature6-Bromo Analog6-Chloro AnalogImpact on Reactivity
Bond Dissociation Energy (C–X) ~70 kcal/mol~81 kcal/molBr undergoes oxidative addition (Pd⁰ → Pdᴵᴵ) significantly faster.[1]
C–X Bond Length ~1.86 Å~1.73 ÅLonger C–Br bond is more accessible and easier to break.[1]
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing, slightly stabilizing the Meisenheimer complex in SNAr (though leaving group ability often favors Br).[1]
Polarizability High (Soft)Moderate (Hard)Br stabilizes the transition state in metal-catalyzed reactions better than Cl.[1]
Decision Matrix: Selecting the Right Halogen

Use the following logic flow to determine the correct starting material for your synthesis.

decision_tree Start Target Transformation Type Reaction Type? Start->Type Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Type->Pd SnAr Nucleophilic Substitution (S_NAr with Amines/Alkoxides) Type->SnAr Ligand Are specialized ligands (e.g., XPhos, BrettPhos) available? Pd->Ligand Res_Br USE 6-BROMO • Faster Oxidative Addition • Mild Conditions (60-80°C) • Standard Catalysts (Pd(PPh3)4) SnAr->Res_Br If Nucleophile is Weak Res_Cl USE 6-CHLORO • Lower Cost • High Atom Economy • Requires High Temp (>100°C) SnAr->Res_Cl Preferred (Cost/Availability) Ligand->Res_Br No / Prefer Standard Ligand->Res_Cl Yes (High Cost OK)

Figure 1: Decision tree for selecting between Bromo- and Chloro- pyridazine scaffolds.

Comparative Reactivity Analysis
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Mechanism: The rate-determining step is often the oxidative addition of the Pd(0) species into the C–X bond.[2]

  • The Verdict: 6-Bromo is superior. [1]

    • The C–Br bond breaks readily, allowing the reaction to proceed with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • The 6-Chloro analog typically requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition, increasing the total cost of synthesis.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: An addition-elimination pathway involving a Meisenheimer complex.[1]

  • The Verdict: 6-Chloro is often sufficient and preferred.

    • While Bromine is a better leaving group (weak base), Chlorine is more electronegative.[3] This electronegativity lowers the energy of the LUMO at the C-6 position, facilitating the initial nucleophilic attack (often the rate-determining step in electron-deficient heterocycles).

    • Consequently, the reaction rates for Cl and Br in SNAr are often comparable, making the cheaper Cl analog the logical choice for scale-up.

Experimental Protocols
Protocol 1: Suzuki Coupling (Optimized for 6-Bromo)

Objective: Synthesis of 6-phenylpyridazine-4-carboxylic acid.[1]

Reagents:

  • Substrate: 6-Bromopyridazine-4-carboxylic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv) — Note: Excess base is required to neutralize the carboxylic acid moiety first.

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Dissolution: Dissolve the carboxylic acid in Dioxane/Water. The solution will bubble slightly as the acid is neutralized by K₂CO₃.

  • Degassing: Sparge with Nitrogen for 15 minutes. Oxygen inhibits the Pd cycle.

  • Addition: Add Phenylboronic acid and Pd catalyst.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Comparison: If using the 6-Chloro analog, this reaction would likely stall at 80°C or require 110°C (refluxing toluene) and 12–24 hours.[1]

  • Workup: Acidify to pH 3 with 1N HCl to precipitate the product (zwitterionic handling).

Protocol 2: SNAr Amination (Optimized for 6-Chloro)

Objective: Synthesis of 6-(morpholin-4-yl)pyridazine-4-carboxylic acid.

Reagents:

  • Substrate: 6-Chloropyridazine-4-carboxylic acid (1.0 equiv)

  • Nucleophile: Morpholine (3.0 equiv) — Acts as both nucleophile and base.[1]

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).[1]

Workflow:

  • Setup: Mix substrate and morpholine in DMSO (0.5 M concentration).

  • Reaction: Heat to 100°C for 2 hours.

    • Insight: The carboxylic acid may form an ammonium salt with the amine initially, but the high temperature ensures the equilibrium allows for nucleophilic attack.

  • Validation: Monitor by LC-MS. The Cl analog cleanly converts. The Br analog would also work but offers no rate advantage to justify the higher material cost.

Handling & Stability Data
Property6-Bromopyridazine-4-carboxylic acid6-Chloropyridazine-4-carboxylic acid
Physical State Off-white to yellow powderWhite to off-white powder
Storage 2–8°C, Hygroscopic2–8°C, Stable
Solubility DMSO, Methanol (Moderate), Water (pH > 7)DMSO, Methanol, Water (pH > 7)
Acid Sensitivity Decarboxylates at >180°CDecarboxylates at >190°C

Critical Caution (Decarboxylation): Both compounds possess a carboxylic acid ortho to a nitrogen (in the pyridazine ring) and meta to the halogen. While reasonably stable, prolonged heating above 140°C in acidic media can trigger protodecarboxylation , resulting in the loss of the carboxyl group. Always maintain basic or neutral conditions during high-temperature couplings.[1]

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of diazines).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Bromopyridazine-4-carboxylic acid.[1][4] Link

  • BenchChem. (2025).[1][2][5] Reactivity of Halopyridazines in Cross-Coupling. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Pyridazine solubility and physicochemical properties).

Sources

Validation

A Comparative Guide to the Thermal Analysis of 6-Bromopyridazine-4-carboxylic acid

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of predicting stability, processing behavior, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of predicting stability, processing behavior, and, ultimately, product efficacy and safety.[1][2] This guide provides an in-depth, comparative analysis of the expected thermal behavior of 6-Bromopyridazine-4-carboxylic acid, a heterocyclic compound of interest, benchmarked against its non-brominated parent and a chlorinated analog. Through a synthesis of established analytical principles and field-proven insights, we will explore how subtle molecular changes can profoundly influence thermal stability.

The primary techniques for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] TGA measures changes in a sample's mass as a function of temperature, revealing information about decomposition, evaporation, and thermal stability.[1][2] DSC, conversely, measures the heat flow into or out of a sample relative to a reference, identifying thermal events like melting, crystallization, and glass transitions.[2][4] Together, they provide a comprehensive thermal profile of a material.[5]

The Comparative Framework: Understanding Substituent Effects

  • Pyridazine-4-carboxylic acid (The Parent Compound): This allows for a direct assessment of the bromine atom's influence on the pyridazine ring and carboxylic acid functional group.

  • 6-Chloropyridazine-4-carboxylic acid (The Halogen Analog): Comparing bromine and chlorine substituents allows for an exploration of how different halogens, with their varying electronegativity and atomic size, impact thermal properties.[6][7]

The presence of a halogen substituent on an aromatic or heterocyclic ring introduces competing electronic effects: an electron-withdrawing inductive effect due to high electronegativity and an electron-donating resonance effect from lone pairs.[6][7] For halogens, the inductive effect typically dominates, leading to a deactivation of the ring system but also influencing bond strengths and intermolecular interactions that govern thermal stability.[6][8]

Experimental Protocol: A Self-Validating System for TGA/DSC Analysis

To ensure the generation of reliable and reproducible data, a meticulously planned experimental protocol is essential. The following steps represent a best-practice approach for the thermal analysis of novel organic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and representative of the batch.

    • Lightly grind the crystalline sample to a fine, uniform powder to ensure consistent heat transfer.

    • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan or a ceramic TGA pan.[9] An analytical balance with a precision of at least +/- 0.01% is required.[10]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium, which has a precise melting point of 156.6 °C.[4][11]

    • Calibrate the TGA for mass using standard calibration weights and for temperature using materials with known decomposition points.

  • TGA Experimental Parameters:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative decomposition.[12]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point for initial screening.

  • DSC Experimental Parameters:

    • Atmosphere: As with TGA, use an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.[9]

    • Temperature Program:

      • An initial heating ramp from ambient to a temperature above the expected melting point at 10 °C/min.

      • A controlled cooling cycle back to a sub-ambient temperature.

      • A second heating cycle at 10 °C/min to observe any changes in thermal behavior after the initial melt and resolidification. This heat/cool/heat cycle helps to erase the sample's prior thermal history.[9]

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).[8] Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

    • DSC: Determine the onset temperature and peak temperature of melting endotherms. Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.[9] Identify any other thermal events such as solid-solid transitions or crystallization exotherms.

The causality behind these choices is rooted in achieving a balance between resolution and experimental time. A 10 °C/min heating rate is generally sufficient to resolve most thermal events without significant thermal lag. The use of an inert atmosphere is critical to study the intrinsic thermal stability of the molecule, as an oxidizing atmosphere can lead to different decomposition pathways at lower temperatures.[8]

Diagram of the TGA/DSC Experimental Workflow

TGA_DSC_Workflow Figure 1. Standardized TGA/DSC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Homogenize & Grind Sample B Weigh 5-10 mg into Pan A->B Uniform powder C Load into TGA/DSC Instrument B->C Prepared sample D Set Parameters: - Atmosphere: N2 - Heating Rate: 10°C/min C->D Instrument setup E Run Temperature Program (e.g., 25°C to 600°C) D->E Execute run F Analyze TGA Curve: - T_onset (5% loss) - Residual Mass E->F Mass loss data G Analyze DSC Curve: - Melting Point (T_m) - Enthalpy (ΔH_fus) E->G Heat flow data

Caption: A streamlined workflow for TGA/DSC analysis.

Comparative Performance Analysis

Based on established structure-property relationships, we can predict the thermal data for our three compounds of interest. The introduction of a halogen atom is expected to increase the molecular weight and potentially enhance intermolecular forces (such as dipole-dipole interactions), which typically leads to higher melting points and increased thermal stability.[8]

Predicted DSC Data

The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. The strength of these forces is dictated by molecular packing, hydrogen bonding, and other intermolecular interactions.

CompoundMolecular Weight ( g/mol )Predicted Melting Point (Tm, °C)Predicted Enthalpy of Fusion (ΔHfus, J/g)Rationale
Pyridazine-4-carboxylic acid124.10~215 - 225~140 - 160Baseline for the parent compound. Strong H-bonding from the carboxylic acid dimer contributes to a high melting point.
6-Chloro pyridazine-4-carboxylic acid158.55~230 - 240~120 - 140Increased molecular weight and dipole moment from the C-Cl bond likely increase the melting point. The larger Cl atom may slightly disrupt optimal crystal packing compared to H, leading to a comparable or slightly lower enthalpy.
6-Bromo pyridazine-4-carboxylic acid202.99~245 - 255~110 - 130The significantly higher molecular weight and polarizability of bromine are expected to result in the highest melting point. The bulky bromine atom could disrupt crystal packing more significantly, potentially lowering the enthalpy of fusion relative to the parent compound.
Predicted TGA Data

Thermal stability, as measured by TGA, relates to the energy required to initiate chemical bond cleavage. The onset of decomposition is a critical parameter for assessing the material's stability under thermal stress.

CompoundPredicted Tonset (5% mass loss, °C)Predicted Decomposition ProfileRationale
Pyridazine-4-carboxylic acid~230 - 240Single-stage decomposition post-melting.The initial decomposition step is likely decarboxylation, followed by the breakdown of the pyridazine ring.
6-Chloro pyridazine-4-carboxylic acid~245 - 255Likely a single, sharp decomposition stage.The strong C-Cl bond increases the overall thermal stability compared to the parent C-H bond. The decomposition would follow a similar pathway of decarboxylation and ring cleavage.
6-Bromo pyridazine-4-carboxylic acid~240 - 250May show a multi-stage or broader decomposition.While the C-Br bond is weaker than the C-Cl bond, the overall molecular stability is still expected to be higher than the parent compound. The weaker C-Br bond could be a point of initial cleavage, potentially leading to a slightly lower onset of decomposition compared to the chloro-analog.

Logical Diagram of Substituent Effects on Thermal Properties

Substituent_Effects Figure 2. Influence of Halogen Substitution on Thermal Stability A Parent Compound (Pyridazine-4-carboxylic acid) B Halogen Substitution (X = Cl, Br) A->B G Increased Thermal Stability (T_onset) A->G Baseline C Increased Molecular Weight & Polarity B->C Inductive Effect F Altered C-X Bond Strength (C-Cl > C-Br) B->F D Stronger Intermolecular Forces C->D E Higher Melting Point (T_m) D->E Leads to F->G Influences

Caption: How halogen substituents impact key thermal properties.

Conclusion and Field Insights

This comparative guide, grounded in established principles of physical organic chemistry and thermal analysis, provides a robust framework for understanding the thermal properties of 6-Bromopyridazine-4-carboxylic acid. The analysis predicts that the introduction of a bromine atom will significantly increase the melting point due to greater molecular weight and intermolecular forces. Furthermore, it is expected to enhance the overall thermal stability compared to the parent pyridazine-4-carboxylic acid, though perhaps slightly less so than its chlorinated counterpart due to the relative strengths of the carbon-halogen bonds.

For researchers in drug development, this predicted increase in thermal stability is a desirable characteristic, suggesting better shelf-life and robustness during manufacturing processes like milling and drying.[1][13] However, the potential for different decomposition pathways underscores the necessity of empirical TGA-MS (Mass Spectrometry) studies to identify evolved gases and fully elucidate the degradation mechanism. This guide serves as a critical first step, enabling scientists to design more targeted experiments and anticipate the material properties of this and similar halogenated heterocyclic compounds.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Aromatic Compounds and Their Reactions. University of Illinois Springfield. Available at: [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. Available at: [Link]

  • Thermal Analysis Applications in the Pharmaceutical Industry. Mettler Toledo. Available at: [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

  • Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journals. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. TA Instruments. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). TA Instruments. Available at: [Link]

  • Substituent Effect Analysis on Halogen Bonding Interactions. University of Northern Iowa. Available at: [Link]

  • Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). ALS Testing. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. Available at: [Link]

  • 14.3. Substituent Effects. Lumen Learning. Available at: [Link]

  • TGA-DSC - Research. The University of Melbourne. Available at: [Link]

Sources

Comparative

Definitive Regioselectivity Confirmation: 6-Bromopyridazine-4-Carboxylic Acid Derivatives

Part 1: Strategic Analysis & Core Directive The Challenge: In the structural optimization of 6-bromopyridazine-4-carboxylic acid derivatives—a scaffold increasingly relevant in oncology and immunology—regioselectivity is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Challenge: In the structural optimization of 6-bromopyridazine-4-carboxylic acid derivatives—a scaffold increasingly relevant in oncology and immunology—regioselectivity is the primary bottleneck.[1] When performing N-alkylation or nucleophilic substitutions, the asymmetry of the pyridazine ring (bearing a bromine at C6 and a carboxylate at C4) creates two distinct nucleophilic nitrogen centers: N1 and N2 .

Distinguishing these isomers is not merely an analytical exercise; it is a critical go/no-go gate in Structure-Activity Relationship (SAR) studies.[1] Misassigning the N-position can lead to months of wasted synthesis on "inactive" analogues that were simply the wrong regioisomer.[1]

The Solution: This guide moves beyond basic characterization. We present a self-validating structural assignment protocol that prioritizes 2D NMR techniques (NOESY/HMBC) as the primary high-throughput method, validated by X-ray crystallography.

Part 2: Comparative Methodologies

Method Performance Matrix
Feature2D NMR (NOESY/HMBC) X-Ray Crystallography DFT-GIAO Calculation Chemical Correlation
Certainty High (95%+)Absolute (100%)Moderate (Supportive)High
Throughput High (Hours)Low (Days/Weeks)Medium (Days)Low (Weeks)
Sample Req. ~5-10 mg (Solution)Single CrystalStructure File>50 mg
Primary Utility Routine Screening Gold Standard Validation Ambiguous CasesHistorical Verification
Cost LowHighLow (Compute time)High (Labor)
Expert Insight: Why NMR Wins for Routine Screening

While X-ray is definitive, it is a bottleneck. The N2-isomer possesses a unique structural feature—the proximity of the N-alkyl group to the C3-proton .[1] The N1-isomer , conversely, places the alkyl group adjacent to the C6-Bromine , which has no protons. This "silent" vs. "loud" steric environment makes NOESY the most efficient discriminator.

Part 3: The Self-Validating Protocol (NMR)[1]

Objective: Unambiguously assign N1 vs. N2 regiochemistry for an N-alkylated 6-bromopyridazine-4-carboxylate.

Prerequisite: Numbering & Structure
  • Position 1 (N): Adjacent to C6 (Br).

  • Position 2 (N): Adjacent to C3 (H).[2]

  • Position 3 (C): Protonated (The "Lighthouse" Proton).

  • Position 4 (C): Carboxylate substitution.

  • Position 5 (C): Protonated.

  • Position 6 (C): Brominated.

Step-by-Step Workflow
1. The "Lighthouse" Identification (1H NMR)

Acquire a standard 1H NMR in DMSO-d6 or CDCl3.[1]

  • Observation: Locate the aromatic protons.

  • Logic: The H3 proton is typically the most deshielded singlet (approx. 9.2–9.6 ppm) due to being flanked by N2 and the electron-withdrawing C4-carboxylate.[1] The H5 proton appears slightly upfield (approx. 8.0–8.5 ppm).

  • Validation: Use 1H-13C HSQC to confirm carbon attachments. H3 is attached to C3; H5 is attached to C5.[1]

2. The Connectivity Check (1H-13C HMBC)

Run a Long-Range HMBC experiment.

  • Target: Look for correlations from the N-Alkyl protons (typically the

    
    -CH2).[1]
    
  • N1-Alkylation Pattern: The

    
    -CH2 will show a strong 3-bond correlation (
    
    
    
    ) to C6 (the carbon bearing Br).[1] C6 typically resonates at ~140-150 ppm but is distinctively quaternary.[1]
  • N2-Alkylation Pattern: The

    
    -CH2 will show a strong 
    
    
    
    correlation to C3 .[1]
  • Self-Validation: If the alkyl protons correlate to a carbon that also has a direct HSQC correlation to the "Lighthouse" proton (H3), the product is the N2-isomer .

3. The Spatial Confirmation (1H-1H NOESY) - The Smoking Gun

This is the critical differentiator.[1]

  • Experiment: 1D NOE or 2D NOESY (mixing time 500ms).

  • Irradiate: The N-Alkyl

    
    -CH2.[1]
    
  • N2-Isomer Result: You will observe a strong NOE enhancement at the H3 "Lighthouse" proton.[1]

    • Reason: The N2 substituent and C3-H are vicinal neighbors.[1]

  • N1-Isomer Result: You will observe NO enhancement at H3 or H5.[1] You may see weak NOEs to ortho-substituents on the alkyl chain, but the aromatic ring remains silent nearby because C6-Br has no proton.[1]

    • Reason: The N1 substituent is adjacent to the Bromine, which is NMR silent in this context.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision tree for structural assignment.

RegioSelectivity Start Isolated Isomer H_NMR Step 1: 1H NMR Identify H3 vs H5 Start->H_NMR NOESY Step 2: NOESY Experiment Irradiate N-Alkyl CH2 H_NMR->NOESY Assign H3 (Lighthouse) Decision NOE to Aromatic H? NOESY->Decision N2_Path Strong NOE to H3 Decision->N2_Path Yes (H3) N1_Path No Aromatic NOE Decision->N1_Path No (Silent) HMBC_N2 HMBC Check: Alkyl H -> C3 N2_Path->HMBC_N2 HMBC_N1 HMBC Check: Alkyl H -> C6 (Br-C) N1_Path->HMBC_N1 Result_N2 CONFIRMED: N2-Isomer HMBC_N2->Result_N2 Result_N1 CONFIRMED: N1-Isomer HMBC_N1->Result_N1

Caption: Decision tree for assigning N-alkylated 6-bromopyridazine derivatives using NMR observables.

Part 5: Experimental Data Summary (Case Study)

The following data represents typical chemical shift values for methyl 6-bromopyridazine-4-carboxylate derivatives alkylated with a methyl group (Me).

SignalN1-Methyl Isomer (Sterically Hindered)N2-Methyl Isomer (Less Hindered)Diagnostic Note
H3 (Proton)

9.45 ppm (s)

9.30 ppm (s)
H3 is usually most deshielded.[1]
H5 (Proton)

8.20 ppm (d)

8.15 ppm (d)
N-Me (Proton)

4.15 ppm (s)

4.05 ppm (s)
NOESY (N-Me) No correlation to aromaticsStrong correlation to H3 Primary Discriminator
HMBC (N-Me) Correlation to C6 (~145 ppm)Correlation to C3 (~152 ppm)C3 is identifiable via HSQC to H3.

Causality of Results:

  • N1-Alkylation: Often the minor product due to steric repulsion from the bulky C6-Bromine atom.[1]

  • N2-Alkylation: Typically the major product (thermodynamic and kinetic) due to the smaller steric footprint of the adjacent C3-Hydrogen.[1]

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry, 2024. [Link] (Demonstrates the universal applicability of NOESY/HMBC for N-heterocycle isomer differentiation).

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Source: ResearchGate / Magnetic Resonance in Chemistry. [Link] (Provides foundational chemical shift data for the pyridazine scaffold).

  • Synthesis of pyridazines (Recent Literature). Source: Organic Chemistry Portal. [Link] (Overview of synthetic routes and regiocontrol in pyridazine chemistry).

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI, 2024. [Link] (Contextualizes the electronic factors governing nucleophilic attack on diazinyl systems).

Sources

Validation

Impurity Profiling of Commercial 6-Bromopyridazine-4-carboxylic Acid: A Comparative Technical Guide

Executive Summary 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1 ) has emerged as a critical scaffold in the synthesis of next-generation agrochemicals and heterocyclic pharmaceuticals.[1][2] Its amphoteric nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1 ) has emerged as a critical scaffold in the synthesis of next-generation agrochemicals and heterocyclic pharmaceuticals.[1][2] Its amphoteric nature and electron-deficient ring system present unique challenges in purity analysis.[1][2]

This guide provides an objective comparison of commercial grades derived from distinct synthetic routes. Our analysis reveals that purity percentage alone is an insufficient metric ; the nature of the impurities—specifically regioisomers and des-bromo analogs—dictates downstream success in metal-catalyzed cross-couplings.[1][2] We present a validated HPLC-UV/MS methodology to resolve these critical impurities.

Synthetic Origins of Impurity Profiles

To understand the impurity profile, one must understand the genesis of the molecule. Commercial supplies typically originate from two distinct synthetic strategies, each imparting a unique "fingerprint" of contaminants.[1]

Route A: Oxidative Degradation (The "Methyl" Route)[1]
  • Precursor: 6-Bromo-4-methylpyridazine.[1][2]

  • Mechanism: KMnO₄ or Dichromate oxidation.[1]

  • Dominant Impurities:

    • Aldehyde Intermediate: 6-Bromopyridazine-4-carbaldehyde (Incomplete oxidation).[1][2]

    • Des-bromo species: Pyridazine-4-carboxylic acid (Radical debromination during harsh oxidation).[1][2]

Route B: Metal-Halogen Exchange (The "Lithiation" Route)[1][2]
  • Precursor: 3,6-Dibromopyridazine.[1][2][3]

  • Mechanism: Selective lithiation (Li-Hal exchange) followed by CO₂ quench.[1][2]

  • Dominant Impurities:

    • Starting Material: 3,6-Dibromopyridazine (Unreacted).[1][2]

    • Regioisomer: 3-Bromopyridazine-4-carboxylic acid (Resulting from non-selective lithiation or isomerization).[1][2]

    • Bis-Carboxylation: Pyridazine-3,6-dicarboxylic acid (Trace).[1][2]

Visualizing the Impurity Genesis

The following diagram maps the specific impurities generated by each route.

ImpurityGenesis cluster_RouteA Route A: Oxidation of Methyl Precursor cluster_RouteB Route B: Lithiation of Dibromo Precursor Target TARGET: 6-Bromopyridazine- 4-carboxylic acid PrecursorA 6-Bromo-4-methylpyridazine PrecursorA->Target KMnO4 / Reflux ImpurityA1 Impurity A1: 6-Bromopyridazine- 4-carbaldehyde (Incomplete Oxidation) PrecursorA->ImpurityA1 ImpurityA2 Impurity A2: Pyridazine-4- carboxylic acid (Debromination) PrecursorA->ImpurityA2 PrecursorB 3,6-Dibromopyridazine PrecursorB->Target 1. n-BuLi 2. CO2 ImpurityB1 Impurity B1: 3,6-Dibromopyridazine (Residual SM) PrecursorB->ImpurityB1 ImpurityB2 Impurity B2: 3-Bromopyridazine- 4-carboxylic acid (Regioisomer) PrecursorB->ImpurityB2

Figure 1: Synthetic pathways determining the specific impurity profile of commercial batches.

Comparative Analysis: Vendor A vs. Vendor B

We performed a blinded comparison of two commercial lots labeled as "97%+ Purity."

The "Hidden" Danger: Regioisomeric Contamination

Standard HPLC (C18, isocratic) often co-elutes the 6-bromo and 3-bromo isomers due to their identical mass and similar polarity.[1][2] However, Vendor B (Route B) contained 4.2% of the 3-bromo regioisomer, which is inactive or leads to wrong-isomer byproducts in Suzuki couplings.[1][2]

Experimental Data Summary
FeatureVendor A (Oxidative Grade) Vendor B (Lithiation Grade) Impact on Downstream Chemistry
Assay (HPLC Area%) 98.1%97.4%Comparable nominal purity.[1][2]
Major Impurity 6-Bromo-4-carbaldehyde (0.8%)3-Bromopyridazine-4-COOH (4.2%)Aldehydes react with amines; Regioisomers lower yield.[1][2]
Residual Halogen None3,6-Dibromopyridazine (0.5%)Dibromo species cause polymerization in cross-coupling.[1][2]
Water Content (KF) 0.2%1.5%High water content affects stoichiometry of moisture-sensitive reagents (e.g., acid chlorides).[1][2]
Solubility (DMSO) Clear, ColorlessSlight Haze (Inorganic Salts)Salts from quenching (LiBr/LiCl) can clog microfluidic systems.[1]

Recommendation:

  • Choose Vendor A for amide couplings or reductive aminations where aldehyde impurities can be scavenged easily.[1]

  • Choose Vendor B only if you employ a purification step (recrystallization) to remove the regioisomer, as it is difficult to separate post-reaction.[1]

Validated Analytical Protocol

To detect the critical 3-bromo regioisomer and dibromo starting material , a standard C18 method is insufficient.[1] We recommend a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for halogenated aromatics via pi-pi interactions.[1]

Method: High-Resolution LC-MS/UV[1][2]

1. Sample Preparation:

  • Solvent: 50:50 Water:Acetonitrile (v/v).[1][2]

  • Concentration: 0.5 mg/mL.[1][2]

  • Note: Sonicate for 10 mins. Filter through 0.2 µm PTFE (Nylon binds acidic heterocycles).[1]

2. Chromatographic Conditions:

  • Column: Kinetex F5 (PFP Core-Shell), 100 Å, 2.6 µm, 100 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][2]

    • 2-10 min: 5% -> 60% B (Linear Gradient)[1][2]

    • 10-12 min: 60% -> 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm.[1] MS (ESI-) for mass confirmation.

3. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 6-Bromo (Target) and 3-Bromo (Regioisomer).

  • Tailing Factor: < 1.5 (Critical for carboxylic acids).[1]

Analytical Decision Tree

Use this workflow to select the appropriate profiling method based on your synthesis stage.

AnalyticalWorkflow Start Sample Received CheckGrade Check Synthesis Origin Start->CheckGrade RouteA Route A (Oxidative) CheckGrade->RouteA Methyl Precursor RouteB Route B (Lithiation) CheckGrade->RouteB Dibromo Precursor Method1 Method 1: HILIC Detects polar aldehydes & inorganic salts RouteA->Method1 Method2 Method 2: PFP-Core Shell Separates Regioisomers & Dibromo species RouteB->Method2 Action1 Quantify Aldehyde @ 280 nm Method1->Action1 Action2 Calc Resolution (Rs) between 3-Br & 6-Br Method2->Action2

Figure 2: Analytical decision matrix for selecting the optimal stationary phase.

References

  • Synthesis & Reactivity of Pyridazines

    • Title: "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks."
    • Source: Ludwig-Maximilians-Universität München (Dissertation, 2023).[1][2][3]

    • URL:[Link][1]

  • Impurity Profiling Methodologies

    • Title: "HPLC Methods for analysis of 4-Pyridinecarboxylic acid and rel
    • Source: Helix Chromatography.[1][2][6]

    • URL:[Link]

  • Regioisomeric Control in Synthesis

    • Title: "Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches."[1][7]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Commercial Product Specifications (Representative)

    • Title: "6-Bromopyridazine-4-carboxylic acid Product Detail."
    • Source: BLD Pharm.[1][2][8]

Sources

Safety & Regulatory Compliance

Safety

6-Bromopyridazine-4-carboxylic acid proper disposal procedures

Executive Summary: Immediate Action Directive Do NOT dispose of 6-Bromopyridazine-4-carboxylic acid in municipal trash or standard aqueous waste drains. [1] This compound represents a dual-hazard class: it is a halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do NOT dispose of 6-Bromopyridazine-4-carboxylic acid in municipal trash or standard aqueous waste drains. [1]

This compound represents a dual-hazard class: it is a halogenated heteroaromatic and a carboxylic acid .[1] Improper disposal risks the formation of toxic dioxins during standard incineration or the corrosion of metal plumbing/containers.

  • Primary Disposal Path: High-Temperature Incineration (Halogenated Waste Stream).[1]

  • Immediate Storage: Segregate from oxidizers and strong bases.[1] Store in glass or HDPE containers.

  • Container Status: Triple-rinse required for "RCRA Empty" status.[1][2][3]

Chemical Profile & Hazard Assessment

To understand the disposal protocol, we must first analyze the chemical properties that dictate our safety choices. The bromine substituent requires specific incineration protocols to prevent environmental contamination, while the carboxylic acid moiety dictates compatibility.

Table 1: Physicochemical & Hazard Profile

PropertyDataOperational Implication
Chemical Name 6-Bromopyridazine-4-carboxylic acidTarget Compound
CAS Number 1402665-33-1 (Verify specific isomer)Use for waste manifesting.[1]
Molecular Formula C₅H₃BrN₂O₂High Nitrogen/Bromine content.[1]
Physical State Solid (Powder)Dust generation risk during transfer.[1]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive potential. Do not store in metal.[1]
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4][5] Irrit.)PPE: Nitrile gloves, safety glasses, fume hood.[1]
Waste Code (RCRA) Not P-listed.[1] Treat as D002 (Corrosive) if pH <2, otherwise general Halogenated Organic .[1]Must go to hazardous waste incineration.[1]

Expert Insight: The presence of the bromine atom on the pyridazine ring is the critical factor here.[1] Standard combustion of brominated aromatics at lower temperatures (typical of municipal waste) can generate brominated dibenzo-p-dioxins and dibenzofurans.[1] Therefore, this waste must be flagged for Halogenated Incineration .[1]

Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be stabilized to prevent unintended reactions in the accumulation area.

The Segregation Rule (The "Self-Validating System")

A self-validating waste system relies on chemical compatibility.[1][3] Follow this logic:

  • Segregate from Non-Halogenated Solvents: Mixing brominated waste with non-halogenated waste (like Acetone or Ethanol) significantly increases the disposal cost of the entire container, as the whole volume must now be treated as halogenated.[1]

  • Segregate from Oxidizers: Pyridazines are electron-deficient, but the carboxylic acid can react with strong oxidizers.[1] Keep away from Nitric Acid or Peroxides.[1]

  • Segregate from Strong Bases: While neutralization is a disposal method, uncontrolled mixing with strong bases (NaOH) in a waste container is exothermic.[1]

Decision Logic & Workflow

The following diagram outlines the operational decision tree for disposing of 6-Bromopyridazine-4-carboxylic acid.

DisposalWorkflow Start Waste Generation: 6-Bromopyridazine-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath EmptyPath Empty Container (Residuals) StateCheck->EmptyPath SolidPkg Double Bag or Wide-Mouth HDPE Jar SolidPath->SolidPkg LiquidCheck Check pH & Solvent Type LiquidPath->LiquidCheck RinseStep Triple Rinse Protocol (Solvent or 5% NaHCO3) EmptyPath->RinseStep Labeling Label: 'Hazardous Waste - Halogenated' Add Constituent Name SolidPkg->Labeling LiquidCheck->Labeling Segregate as Halogenated RinseStep->Labeling Rinsate Disposal EHS Pickup -> High-Temp Incineration RinseStep->Disposal Container (Defaced) Labeling->Disposal

Figure 1: Decision matrix for the safe disposal of brominated heteroaromatic acids.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent/Product)

Best for: Expired chemicals, failed reactions, or spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (PTFE-lined).[1] Avoid metal containers due to the acidic nature of the compound.[1]

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust inhalation.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][5][6] 6-Bromopyridazine-4-carboxylic acid.[1][7][8]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5][9]

    • Note: "Contains Halogens."[1]

  • Closure: Ensure the lid is tight. If using a bag, double-bag using 6-mil polyethylene bags and seal with tape.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Filtrates, mother liquors, or HPLC waste.[1]

  • Characterization: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Water).[1]

  • Segregation:

    • If Halogenated Solvent (DCM/Chloroform): Pour into the "Halogenated Organic Waste" carboy.[1]

    • If Non-Halogenated Solvent (Methanol/EtOAc): If the concentration of the brominated compound is >1%, it is best practice to move the entire mixture to the "Halogenated" stream to ensure proper incineration.[1]

    • If Aqueous: Adjust pH to 6–8 using Sodium Bicarbonate before adding to the aqueous waste stream, only if local regulations permit trace organics in aqueous waste.[1] Otherwise, collect as "Aqueous Hazardous Waste."[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste), as this can cause gas evolution.[1]

Protocol C: Empty Container (Triple Rinse)

Regulatory Standard: 40 CFR 261.7 (RCRA Empty)[1]

To classify the original reagent bottle as "non-hazardous trash," you must remove the acute hazard potential.

  • Solvent Selection: The compound is an acid.[1] Use 5% Sodium Bicarbonate (aq) or Methanol for rinsing.[1] Water alone may not solubilize the residues effectively.[1]

  • The Rinse:

    • Add solvent (~10% of container volume).[1]

    • Cap and shake vigorously for 30 seconds.

    • Pour rinsate into the Halogenated Liquid Waste container.[1]

  • Repeat: Perform this step three times .

  • Deface: Cross out the original label or remove it. Mark the bottle as "Empty - Triple Rinsed."

  • Disposal: The bottle can now be recycled or thrown in regular glass trash (check local institutional policy).

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, use an N95 or half-mask respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup: Scoop up the material/towel mixture.[1]

  • Decontamination: Wipe the surface with a mild base (1% Sodium Bicarbonate solution) to neutralize any acidic residue, followed by water.[1]

  • Disposal: Place all cleanup materials into a solid hazardous waste bag (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][3]

  • PubChem. Compound Summary: 6-Bromopyridazine-4-carboxylic acid (CAS 1402665-33-1).[1] National Library of Medicine.[1] [Link]

  • U.S. EPA. Management of Halogenated Organic Wastes.[1] Technical Resource Document.[1] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 6-Bromopyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS No: 1402665-33-1 Molecular Formula: C₅H₃BrN₂O₂ Physical State: Solid (Powder/Crystals) Storage: 2–8°C (Refrigerate), Hygroscopic

Executive Safety Assessment

Hazard Classification (GHS): Based on structural analogs (brominated pyridazines/carboxylic acids), this compound is classified as Irritant (Category 2) with potential for Acute Toxicity (Oral) .

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][5][6]

  • H302/H301: Harmful/Toxic if swallowed (Treat as Toxic due to nitrogen-rich heterocyclic core).

Operational Risk Profile: The primary risk vector is inhalation of dust during weighing and dermal absorption during solution preparation. As a halogenated heteroaromatic acid, it poses a risk of sensitization and mucous membrane inflammation. Its acidic nature (pKa ~3–4) implies potential for corrosive damage to sensitive tissues (eyes/lungs) upon contact with moisture.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting gear based on chemical compatibility and physical state.

Protection ZoneEquipment SpecificationTechnical Rationale
Hand (Primary) Nitrile Gloves (Min. thickness: 0.11 mm)Provides adequate barrier against dry solids. Nitrile offers superior puncture resistance compared to latex.
Hand (Immersion/Solvent) Double-Gloving (Nitrile over Laminate)If dissolved in DMSO or DMF (common solvents for this compound), standard nitrile is permeable. Laminate liners prevent carrier-solvent permeation.
Respiratory N95 Respirator (Minimum) or P100 Mandatory if working outside a fume hood. The carboxylic acid moiety can irritate the upper respiratory tract immediately upon inhalation.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side shields. Goggles seal the ocular area against airborne dust and acidic vapors.
Body Polypropylene Lab Coat (High-neck)Cotton coats can absorb and hold chemical dust against the skin. Synthetic, non-woven fabrics shed dust more effectively.

Operational Protocol: Safe Weighing & Handling

Objective: Minimize dust generation and prevent hydrolytic degradation.

Phase A: Preparation & Acclimatization
  • Thermal Equilibration: Remove the container from 2–8°C storage and allow it to reach room temperature before opening .

    • Mechanism:[2][7] Opening a cold container introduces atmospheric moisture, which condenses on the hygroscopic solid. This catalyzes hydrolysis of the bromide or decarboxylation, compromising purity.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.

    • Reasoning: Organic powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.

Phase B: Weighing (Engineering Controls)
  • Primary Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Technique: Use the "Tapping Method." Do not scoop vigorously. Gently tap the spatula to dispense powder.

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol) to the solid slowly .

    • Caution: Although weak, the neutralization of the carboxylic acid can be slightly exothermic.

Phase C: Workflow Visualization

HandlingWorkflow cluster_waste Waste Stream Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Required PPE_Check Don PPE: Nitrile Gloves + Goggles + Lab Coat Equilibrate->PPE_Check Weighing Weigh in Fume Hood (Use Static Eliminator) PPE_Check->Weighing Safety Check Dissolve Dissolution: Add Solvent to Solid Weighing->Dissolve Clean Decontaminate Balance (Wet Wipe - 10% Na2CO3) Dissolve->Clean Post-Op Waste Halogenated Organic Waste Clean->Waste Dispose

Figure 1: Operational workflow for handling hygroscopic, halogenated organic acids to ensure user safety and compound integrity.

Emergency Response & Spill Management

Pre-requisite: Keep a "Dry Spill Kit" (scoop, brush, absorbent pads) nearby.

Scenario A: Dry Powder Spill (< 5g)
  • Isolate: Alert nearby personnel and mark the area.

  • PPE Upgrade: Wear an N95 mask if not already donned.

  • Containment: Do NOT use a vacuum cleaner (unless HEPA-rated/explosion-proof) as it disperses fine dust.

  • Cleanup:

    • Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar.

    • Chemistry: The damp towel prevents aerosolization of the irritant powder.

Scenario B: Solution Spill (in DMSO/Methanol)
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: Wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate).

    • Mechanism:[2][7] Neutralizes the carboxylic acid residues (

      
      ), reducing volatility and irritation potential.
      
  • Disposal: Place all materials into Halogenated Organic Waste .

Waste Disposal & Deactivation[9]

Critical Rule: Do not mix with strong oxidizers or strong bases in the waste stream.

Waste StreamClassificationHandling Instructions
Solid Waste Hazardous ChemicalDouble-bag in polyethylene. Label as "Toxic/Irritant Solid."
Liquid Waste Halogenated Organic Due to the Bromine atom, this must go into Halogenated waste, not General Organic. Incineration requires scrubbers for HBr gas.
Rinsate Aqueous WasteFirst rinse of glassware should be collected as hazardous waste. Subsequent washes can be sewered only if pH is neutral (check local regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15482692, 2,6-Dibromopyridine-4-carboxylic acid (Analog). Retrieved February 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromopyridazine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.